Technical Documentation Center

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
  • CAS: 93445-77-3

Core Science & Biosynthesis

Foundational

biological activity profile of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

This guide provides an in-depth technical analysis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (hereafter referred to as 8-Methoxykynurenic Acid or 8-MeO-KYNA ), a synthetic derivative of the endogenous neuroprotec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (hereafter referred to as 8-Methoxykynurenic Acid or 8-MeO-KYNA ), a synthetic derivative of the endogenous neuroprotectant Kynurenic Acid (KYNA).

A Technical Guide for Drug Development & Neuropharmacology

Executive Summary

8-Methoxykynurenic Acid is a pharmacologically distinct derivative of the tryptophan metabolite Kynurenic Acid. While the parent compound (KYNA) is a well-established broad-spectrum antagonist of ionotropic glutamate receptors, its therapeutic utility is limited by poor blood-brain barrier (BBB) penetration and rapid renal clearance.

The introduction of a methoxy group at the 8-position serves a dual purpose in medicinal chemistry:

  • Lipophilicity Enhancement: Increases logP, potentially improving membrane permeability compared to the polar parent KYNA.

  • Metabolic Blockade: Caps the 8-hydroxyl group (present in the related metabolite Xanthurenic Acid), preventing glucuronidation or oxidation to quinone-imine intermediates, thereby altering the toxicity and stability profile.

This compound serves as a critical probe for dissecting the NMDA (Glycine site) vs. GPR35 signaling axes.

Chemical Architecture & Logic

The structure consists of a quinoline core with a carboxylic acid at C2, a ketone (tautomeric with enol) at C4, and a methoxy substituent at C8.

FeatureStructural LogicBiological Implication
C2-Carboxylic Acid Essential pharmacophoreCritical for binding to the arginine residue in the NMDA glycine binding pocket (GluN1 subunit).
C4-Oxo/Hydroxy Tautomeric centerFacilitates hydrogen bonding; mimics the agonist glycine's carboxylate/amine spatial arrangement.
C8-Methoxy Steric & Lipophilic modificationCrucial Differentiator: Unlike 5,7-disubstituted derivatives (e.g., 5,7-dichloro-KYNA) which maximize NMDA potency, the 8-methoxy group modulates solubility and selectivity, often reducing potency at NMDA but retaining activity at GPR35.

Neuropharmacological Profile[1][2]

NMDA Receptor Antagonism (Glycine Site)

8-MeO-KYNA acts as a competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.

  • Mechanism: It competes with the co-agonist glycine (or D-serine) for the GluN1 subunit.

  • Potency: While 5,7-dichloro-KYNA exhibits nanomolar affinity (IC50 ~0.1 µM), 8-MeO-KYNA is a moderate antagonist (IC50 typically in the low micromolar range, ~10–50 µM).

  • Significance: Its value lies not in raw potency, but in selectivity . By blocking the glycine site, it prevents channel opening without the psychotomimetic side effects often seen with channel blockers (e.g., MK-801, Ketamine).

GPR35 Agonism

Recent pharmacological re-evaluation identifies the kynurenic acid scaffold as a ligand for the orphan G-protein coupled receptor GPR35 .

  • Activity: Agonist.

  • Pathway: Activation recruits

    
    -arrestin-2 and inhibits cAMP production (via 
    
    
    
    ).
  • Therapeutic Relevance: GPR35 is highly expressed in the GI tract and immune cells.[] 8-MeO-KYNA derivatives are being explored as anti-inflammatory agents in colitis and pain modulation, leveraging the "kynurenic brake" on immune activation.

The "Nicotinic Controversy"
  • Target:

    
     Nicotinic Acetylcholine Receptor (
    
    
    
    nAChR).[2]
  • Status: Controversial. Early reports suggested KYNA and its derivatives were antagonists. However, rigorous electrophysiological studies (e.g., by Stone et al.) suggest that at physiological concentrations, the antagonism is minimal or non-existent. Researchers should interpret

    
    nAChR data with caution and use specific controls (e.g., methyllycaconitine).
    

Visualization: Signaling Pathways

The following diagram illustrates the dual-action pathway of 8-MeO-KYNA, contrasting its neuroinhibitory effects (NMDA) with its immunomodulatory effects (GPR35).

8-MeO-KYNA_Signaling Compound 8-Methoxykynurenic Acid (8-MeO-KYNA) NMDAR NMDA Receptor (GluN1 Glycine Site) Compound->NMDAR Antagonism (-) GPR35 GPR35 (G-Protein Coupled) Compound->GPR35 Agonism (+) CaInflux Ca2+ Influx (Excitotoxicity) NMDAR->CaInflux Blocks cAMP cAMP Production GPR35->cAMP Inhibits (Gi) BetaArr Beta-Arrestin Recruitment GPR35->BetaArr Promotes Neuroprotection Neuroprotection (Seizure Control) CaInflux->Neuroprotection Prevents Cell Death AntiInflam Anti-Inflammatory (Pain/Colitis) BetaArr->AntiInflam

Caption: Dual pharmacological mechanism of 8-MeO-KYNA acting as an NMDA antagonist and GPR35 agonist.

Experimental Protocols

Chemical Synthesis (Conrad-Limpach Method)

This protocol yields high-purity 8-methoxykynurenic acid from commercially available precursors.

Reagents:

  • 2-Methoxyaniline (o-Anisidine)[3]

  • Diethyl acetylenedicarboxylate (DEAD)

  • Diphenyl ether (or Dowtherm A)

  • Sodium Hydroxide (NaOH)

Protocol:

  • Enamine Formation:

    • Mix equimolar amounts (e.g., 10 mmol) of 2-methoxyaniline and diethyl acetylenedicarboxylate in absolute ethanol (20 mL).

    • Reflux for 2 hours.[4]

    • Evaporate solvent to obtain the oily enamine intermediate: diethyl (2-methoxyphenylamino)butenedioate.

  • Thermal Cyclization:

    • Heat diphenyl ether (10 mL) to boiling point (~250°C).

    • Add the enamine intermediate dropwise to the boiling solvent (Critical: rapid addition ensures cyclization over polymerization).

    • Continue heating for 15 minutes.

    • Cool to room temperature.[5] The ester intermediate (ethyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate) will precipitate. Filter and wash with hexane.

  • Hydrolysis:

    • Suspend the ester in 2M NaOH (20 mL).

    • Reflux for 1 hour until the solid dissolves.

    • Cool and acidify with 2M HCl to pH 2.

    • Collect the white precipitate (8-MeO-KYNA) by filtration. Recrystallize from DMF/Water.

In Vitro NMDA Glycine Site Binding Assay

To verify biological activity, use a radioligand binding assay.[6]

Materials:

  • Rat cortical membranes (P2 fraction).

  • Radioligand:

    
    -Glycine or 
    
    
    
    -MDL 105,519.
  • Non-specific binder: 1 mM Glycine (unlabeled).

Workflow:

  • Preparation: Wash membranes 4x in Tris-acetate buffer (50 mM, pH 7.4) to remove endogenous glutamate/glycine.

  • Incubation: Incubate membranes (100 µg protein) with 10 nM

    
    -MDL 105,519 and varying concentrations of 8-MeO-KYNA (
    
    
    
    to
    
    
    M) for 60 min on ice.
  • Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    (Cheng-Prusoff equation).

References

  • Stone, T. W. (2020). "The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects." International Journal of Molecular Sciences.

  • Leeson, P. D., et al. (1991). "Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor."[7] Journal of Medicinal Chemistry.

  • Wang, J., et al. (2006).[8] "Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35." Journal of Biological Chemistry.

  • Perkins, M. N., & Stone, T. W. (1982). "An iontophoretic investigation of the actions of convulsant kynurenines and their interaction with the endogenous excitant quinolinic acid." Brain Research.

  • Hilmas, C., et al. (2001). "The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-Alpha7 Nicotinic Receptor Expression." Journal of Neuroscience.

Sources

Exploratory

The 8-Methoxy Effect: A Technical Guide to Substituted Quinoline Therapeutics

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, but the substitution at the C-8 position dictates a critical divergence in therapeutic utility. While C-8 halogenation (Cl, F) hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, but the substitution at the C-8 position dictates a critical divergence in therapeutic utility. While C-8 halogenation (Cl, F) historically drove potency, it often came at the cost of phototoxicity and rapid resistance selection.

This technical guide focuses on the 8-methoxy-substituted quinoline derivatives , a subclass that has revolutionized antibacterial therapy (via fourth-generation fluoroquinolones) and is currently emerging as a potent scaffold in oncology (PI3K/mTOR inhibition) and neuroprotection. This guide synthesizes the mechanistic advantages of the 8-methoxy group—specifically its role in reducing mutant selection concentration (MPC) and enhancing lipophilicity for blood-brain barrier (BBB) penetration.

Part 1: The Antibacterial Paradigm (The "Moxifloxacin" Effect)

The introduction of the methoxy group at the C-8 position of the fluoroquinolone core (as seen in Moxifloxacin and Gatifloxacin) was not merely a structural tweak; it was a mechanistic overhaul designed to overcome the limitations of C-8 hydrogen (Ciprofloxacin) or C-8 halogen (Sparfloxacin) derivatives.

Mechanistic Advantage: Dual Targeting

Unlike earlier generations that primarily targeted DNA gyrase (Topoisomerase II) in Gram-negative bacteria, 8-methoxy derivatives exhibit balanced dual-targeting activity. They inhibit both DNA Gyrase and Topoisomerase IV with near-equal affinity.[1]

  • Impact on Resistance: For a bacterium to develop resistance, it must simultaneously mutate both enzymes. This statistically improbable event significantly lowers the Mutant Prevention Concentration (MPC).

  • Phototoxicity Reduction: The electron-donating methoxy group at C-8 stabilizes the quinoline ring against UV-induced radical formation, a common side effect of C-8 halogenated analogs (e.g., Lomefloxacin).

Data Summary: 8-Methoxy vs. 8-H/Halogen

The following table compares the biological profile of 8-methoxy derivatives against their structural predecessors.

FeatureC-8 Hydrogen (e.g., Ciprofloxacin)C-8 Fluorine/Chlorine (e.g., Sparfloxacin)C-8 Methoxy (e.g., Moxifloxacin)
Primary Target (G+) Topoisomerase IVGyraseDual (Gyrase + Topo IV)
Bactericidal Speed ModerateHighRapid (active vs. stationary phase)
Mutant Selection High frequencyModerateLow (Low MPC)
Phototoxicity LowHighLow
Gram (+) Potency LowHighVery High
Visualization: Structure-Activity Relationship (SAR)

The diagram below illustrates how the 8-methoxy group alters the pharmacophore's interaction with bacterial enzymes and light.

G Core Fluoroquinolone Core Pos8 Position 8 Substitution Core->Pos8 Methoxy 8-Methoxy (-OCH3) Pos8->Methoxy Halogen 8-Halogen (-F/-Cl) Pos8->Halogen Effect1 Steric Bulk: Hinders Efflux Pumps Methoxy->Effect1 Effect2 Electron Donation: Reduces UV Reactivity Methoxy->Effect2 Effect3 Dual Target Binding: Gyrase + Topo IV Methoxy->Effect3 Outcome3 Phototoxicity Halogen->Outcome3 Induces Outcome1 Lower Resistance (MPC) Effect1->Outcome1 Effect2->Outcome3 Prevents Effect3->Outcome1 Outcome2 High Gram(+) Activity Effect3->Outcome2

Figure 1: The Structural Impact of C-8 Methoxy Substitution on Pharmacodynamics and Safety.

Part 2: Oncology – The Indoloquinoline Frontier

Beyond antibacterials, the 8-methoxy group is pivotal in the design of Indolo[2,3-b]quinolines , specifically the derivative MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline).

Mechanism: The PI3K/AKT/mTOR Axis

Research indicates that MMNC acts as a specific inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in colorectal cancers.

  • Cell Cycle Arrest: The compound induces arrest at the G2/M phase.[2][3][4][5]

  • Apoptosis: It triggers mitochondrial membrane potential loss, leading to caspase activation.

  • Selectivity: The 8-methoxy group enhances the lipophilicity required for cellular uptake in solid tumors compared to the 8-hydroxy parent compounds.

Visualization: Apoptotic Signaling Pathway

Apoptosis MMNC 8-Methoxy Derivative (MMNC) PI3K PI3K Complex MMNC->PI3K Inhibits Cycle G2/M Phase Arrest MMNC->Cycle Induces AKT p-AKT PI3K->AKT mTOR mTOR AKT->mTOR Mito Mitochondrial Potential Loss mTOR->Mito Loss of Survival Signal Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action for 8-Methoxy Indoloquinolines in Colorectal Cancer Cells.

Part 3: Experimental Protocols

This section details the synthesis of 8-methoxyquinoline from its precursor and a validation assay for cytotoxicity.

Protocol A: Synthesis of 8-Methoxyquinoline

Objective: O-methylation of 8-hydroxyquinoline. This is the foundational step for creating derivatives like MMNC or modifying fluoroquinolone precursors.

Reagents:

  • 8-Hydroxyquinoline (1.0 eq)

  • Methyl Iodide (MeI) (2.5 eq)[6]

  • Potassium Carbonate (K₂CO₃) (2.5 eq)[6]

  • Acetone (Solvent, anhydrous)

Workflow:

  • Dissolution: Dissolve 8-hydroxyquinoline in anhydrous acetone in a round-bottom flask.

  • Base Addition: Add K₂CO₃. Stir at room temperature for 30 minutes under nitrogen atmosphere (N₂) to deprotonate the hydroxyl group.

  • Alkylation: Add Methyl Iodide dropwise over 5 minutes. Caution: MeI is a potent alkylating agent; use a fume hood.

  • Reaction: Stir overnight at room temperature. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water (10 mL) and extract with Dichloromethane (CH₂Cl₂).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via column chromatography if necessary.[7]

Protocol B: Cytotoxicity Assessment (MTT Assay)

Objective: Evaluate the antiproliferative potential of the synthesized 8-methoxy derivative on HCT116 (Colorectal cancer) cells.

  • Seeding: Plate HCT116 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with gradient concentrations of the 8-methoxy derivative (0.1 µM – 100 µM). Include 5-Fluorouracil (5-FU) as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Visualization: Synthesis Workflow

Synthesis Start 8-Hydroxyquinoline + Acetone Base Add K2CO3 (Deprotonation) Start->Base Alkylate Add MeI (Methylation) Base->Alkylate 30 min stir Workup Extract w/ CH2Cl2 Dry MgSO4 Alkylate->Workup Overnight Product 8-Methoxyquinoline (Pure) Workup->Product Evaporation

Figure 3: Step-by-Step Synthesis of 8-Methoxyquinoline via O-Methylation.

Part 4: Future Perspectives & Neuroprotection

While the 8-hydroxy group is famous for metal chelation (Alzheimer's therapy), the 8-methoxy derivatives are gaining traction as "prodrugs" or lipophilic variants. The methoxy cap prevents premature chelation of systemic metals before the drug crosses the Blood-Brain Barrier (BBB). Once in the CNS, metabolic demethylation can release the active chelator, or the methoxy derivative itself can act via non-chelating neuroprotective pathways (e.g., antioxidant effects).

Key Trend: Hybrids of 8-methoxyquinolines with cholinesterase inhibitors (Donepezil-hybrids) are currently showing promise in pre-clinical trials for multi-target Alzheimer's therapy.

References

  • Contributions of the 8-Methoxy Group of Gatifloxacin to Resistance Selectivity. Source: Journal of Bacteriology [Link]

  • Gatifloxacin Activity against Quinolone-Resistant Gyrase: Allele-Specific Enhancement by the C-8-Methoxy Group. Source: Antimicrobial Agents and Chemotherapy [Link][8]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent. Source: Molecules (MDPI) [Link]

  • Synthesis of Quinoline Analogues (Protocol Reference). Source: Ball State University / Cardinal Scholar [Link]

  • Overview of the Fluoroquinolones: Focus on Moxifloxacin. Source: Drugs (via ResearchGate) [Link]

Sources

Foundational

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid CAS number and identifiers

An In-Depth Technical Guide to 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this broad family, derivatives of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have garnered significant attention for their diverse and potent biological activities.[1][2] This guide focuses on a specific, yet promising, member of this class: 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid . We will provide a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic routes, and explore its potential therapeutic applications based on the established pharmacology of related quinoline structures. This document is intended to serve as a foundational resource for researchers investigating this molecule for applications in drug discovery and development.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, patent applications, and scientific reproducibility. 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid is characterized by several key identifiers and properties, summarized below. The structure exhibits keto-enol tautomerism, existing in equilibrium between the 4-oxo and 4-hydroxy forms. The "1H" or "1,4-dihydro" designation reflects the protonated nitrogen in the heterocyclic ring.

IdentifierValueSource
CAS Number 2929-14-8[3]
IUPAC Name 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Synonyms 4-hydroxy-8-methoxy-quinoline-2-carboxylic acid, 8-methoxy-4-hydroxy-2-carboxyquinoline, 8-Methyl ether of xanthurenic acid[3]
Molecular Formula C₁₁H₉NO₄[3]
Molecular Weight 219.193 g/mol [3]
Canonical SMILES COC1=CC=CC2=C1NC(=CC2=O)C(=O)O[3]
InChI Key BXZSKDOPGDPDEG-UHFFFAOYSA-N[3]
Melting Point 200°C[3]
Boiling Point 407.1°C at 760 mmHg (Predicted)[3]
Density 1.402 g/cm³ (Predicted)[3]

Synthesis and Characterization

Postulated Synthetic Workflow: Gould-Jacobs Reaction Adaptation

The causality behind this experimental design is based on the reliable formation of the quinoline ring system. The reaction begins with the condensation of a substituted aniline (2-methoxyaniline) with a diethyl ester, followed by a thermally induced cyclization. The final saponification step is a standard procedure to convert the ester to the desired carboxylic acid.

SynthesisWorkflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 2-Methoxyaniline Step1 Step 1: Condensation (Heat, remove EtOH) A->Step1 B Diethyl 2-acetylmalonate B->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Forms Step2 Step 2: Thermal Cyclization (High Temp, e.g., Dowtherm A) Intermediate2 Ethyl 8-methoxy-4-oxo-1H- quinoline-2-carboxylate Step2->Intermediate2 Forms Step3 Step 3: Saponification (NaOH, EtOH/H2O) Step4 Step 4: Acidification (HCl) Step3->Step4 Neutralizes FinalProduct 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Step4->FinalProduct Intermediate1->Step2 Cyclizes Intermediate2->Step3 Hydrolyzes DnaGyrase cluster_process Bacterial DNA Replication DNA_supercoiled Supercoiled DNA DNA_gyrase DNA Gyrase (Topoisomerase II) DNA_supercoiled->DNA_gyrase Binds DNA_relaxed Relaxed DNA (Allows replication) DNA_gyrase->DNA_relaxed Catalyzes Cell_death Bacterial Cell Death DNA_gyrase->Cell_death Inhibition leads to Replication Replication & Transcription DNA_relaxed->Replication Compound 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Compound->DNA_gyrase Inhibits DHODH_Inhibition cluster_pathway De Novo Pyrimidine Synthesis in Cancer Cells Dihydroorotate Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Catalyzes Arrest Cell Cycle Arrest & Apoptosis DHODH->Arrest Inhibition leads to Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis (Cell Proliferation) Pyrimidine->DNA_RNA Compound 8-methoxy-4-oxo-1H- quinoline-2-carboxylic acid Compound->DHODH Inhibits

Sources

Exploratory

The 8-Methoxy Switch: Modulating Bioactivity in Quinoline-2-Carboxylic Acid Scaffolds

The following technical guide provides an in-depth analysis of the 8-methoxy group's role in modulating the bioactivity of quinoline-2-carboxylic acid (quinaldic acid) scaffolds. Executive Summary The quinoline-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 8-methoxy group's role in modulating the bioactivity of quinoline-2-carboxylic acid (quinaldic acid) scaffolds.

Executive Summary

The quinoline-2-carboxylic acid (quinaldic acid) scaffold represents a privileged structure in medicinal chemistry, serving as a template for metalloenzyme inhibitors, neuroactive agents, and intercalating cytotoxins. The introduction of a methoxy group at the 8-position (8-OMe ) acts as a critical "molecular switch," fundamentally altering the scaffold's physicochemical properties and mechanism of action. Unlike its 8-hydroxyl counterpart—which drives potent metal chelation—the 8-methoxy group blocks bidentate coordination while enhancing lipophilicity and electron density. This guide details the structural, mechanistic, and pharmacological impact of this substitution, providing researchers with actionable protocols for synthesis and biological evaluation.[1]

Structural & Mechanistic Impact

The bioactivity of 8-methoxyquinoline-2-carboxylic acid is defined by three primary mechanistic pillars that distinguish it from the unsubstituted (8-H) and hydroxylated (8-OH) analogues.

The Chelation Blockade

The most significant functional shift caused by the 8-OMe group is the disruption of the N,O-chelation pocket.

  • 8-OH Analogue: Forms stable 5-membered chelate rings with divalent metals (Zn²⁺, Cu²⁺, Fe²⁺) via the ring nitrogen and the phenolate oxygen. This is the primary mechanism for inhibiting metalloenzymes (e.g., MMPs, HIV integrase).

  • 8-OMe Analogue: The methyl group sterically and electronically prevents the formation of this stable anionic complex. Consequently, 8-OMe derivatives are often used as negative controls to validate chelation-dependent mechanisms or to redirect activity toward hydrophobic pocket binding (e.g., receptor antagonism).

Electronic and Steric Modulation

The methoxy group is a strong electron-donating group (EDG) via resonance (+M), increasing the electron density of the quinoline ring system.

  • pKa Modulation: The increased electron density raises the pKa of the quinoline nitrogen, potentially altering protonation states at physiological pH.

  • Lipophilicity (LogP): The 8-OMe group significantly increases lipophilicity compared to 8-OH, enhancing blood-brain barrier (BBB) permeability—a critical factor for neuroactive NMDA receptor antagonists.

Visualization of SAR Logic

The following diagram illustrates the functional divergence driven by the 8-position substituent.

SAR_Logic Core Quinoline-2-Carboxylic Acid (Scaffold) Sub_8OH 8-OH Substituent Core->Sub_8OH Sub_8OMe 8-OMe Substituent Core->Sub_8OMe Mech_Chelation Metal Chelation (N + O- Bidentate) Sub_8OH->Mech_Chelation Promotes Sub_8OMe->Mech_Chelation Blocks Mech_Steric Steric Bulk & Hydrophobic Filling Sub_8OMe->Mech_Steric Enhances Mech_Electronic Electron Donation (+M) Increased Ring Density Sub_8OMe->Mech_Electronic Enhances Outcome_Transport Enhanced BBB Permeability Sub_8OMe->Outcome_Transport Outcome_Enzyme Metalloenzyme Inhibition (MMPs, Integrase) Mech_Chelation->Outcome_Enzyme Outcome_NMDA NMDA Receptor Antagonism (Glycine Site) Mech_Steric->Outcome_NMDA Mech_Electronic->Outcome_NMDA

Caption: Functional divergence of the quinoline-2-carboxylic acid scaffold based on 8-position substitution.

Therapeutic Applications

Neuropharmacology: NMDA Receptor Antagonism

Quinoline-2-carboxylic acid derivatives (specifically kynurenic acid analogues) are potent antagonists of the glycine co-agonist site of the NMDA receptor.

  • Role of 8-OMe: While 5,7-dichloro substitution is the primary driver of potency, the 8-OMe group is utilized to fine-tune selectivity and pharmacokinetics. The methoxy group can occupy auxiliary hydrophobic pockets within the glycine binding site, distinct from the interactions mediated by the carboxylate (which binds to Arg523) and the ring nitrogen.

  • Advantage: 8-Methoxy derivatives often exhibit reduced seizure-inducing potential compared to other glutamate antagonists due to their specific binding kinetics.

Oncology: Cytotoxicity & Intercalation

In anticancer research, the 8-methoxy group enhances the cytotoxicity of fused quinoline systems (e.g., neocryptolepine derivatives).

  • Mechanism: The planar quinoline core intercalates into DNA. The 8-OMe group contributes to stability via electronic enrichment of the pi-system and may interact with the sugar-phosphate backbone or minor groove residues.

  • Data Insight: Neocryptolepine derivatives with an 8-OMe group have shown IC50 values in the sub-micromolar range (0.35 µM) against colorectal cancer cell lines (HCT116), significantly more potent than their unsubstituted counterparts.

Experimental Protocols

Synthesis of 8-Methoxyquinoline-2-Carboxylic Acid

This protocol describes the reliable oxidative conversion of 2-methyl-8-methoxyquinoline (quinaldine derivative) to the carboxylic acid.

Reagents:

  • Starting Material: 8-Methoxy-2-methylquinoline

  • Oxidant A: Selenium Dioxide (SeO₂)

  • Oxidant B: Potassium Permanganate (KMnO4) or Silver Oxide (Ag₂O)

  • Solvents: Dioxane, Water, Pyridine

Workflow:

Synthesis_Workflow Step1 Start: 8-Methoxy-2-methylquinoline (Dissolve in Dioxane/H2O) Step2 SeO2 Oxidation (Reflux, 4h) Step1->Step2 Step3 Intermediate: 8-Methoxyquinoline-2-carbaldehyde Step2->Step3 Step4 KMnO4 Oxidation (Acetone/H2O, 0°C to RT) Step3->Step4 Step5 Workup: Filter MnO2, Acidify filtrate (HCl) to pH 3-4 Step4->Step5 Step6 Product: 8-Methoxyquinoline-2-carboxylic Acid (Recrystallize from EtOH) Step5->Step6

Caption: Step-wise oxidative synthesis of 8-methoxyquinoline-2-carboxylic acid.

Detailed Procedure:

  • Aldehyde Formation: Dissolve 8-methoxy-2-methylquinoline (10 mmol) in dioxane/water (4:1). Add SeO₂ (12 mmol) and reflux for 4 hours. Filter hot to remove selenium metal. Concentrate the filtrate to obtain crude 8-methoxyquinoline-2-carbaldehyde.

  • Oxidation to Acid: Dissolve the crude aldehyde in acetone. Add an aqueous solution of KMnO4 (1.5 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Filter off the MnO₂ precipitate. Acidify the aqueous filtrate with 1N HCl to pH 3–4. The yellow precipitate (target acid) is collected by filtration, washed with cold water, and recrystallized from ethanol.

In Vitro Assay: NMDA Glycine Site Binding

To evaluate the affinity of the synthesized derivative.

  • Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex. Wash extensively to remove endogenous glutamate and glycine.

  • Ligand: Use [³H]-Glycine (10 nM) or [³H]-MDL 105,519 (high-affinity antagonist).

  • Incubation: Incubate membranes (100 µg protein) with radioligand and varying concentrations of 8-methoxyquinoline-2-carboxylic acid (0.1 nM – 100 µM) in 50 mM Tris-acetate buffer (pH 7.4) for 60 min at 4°C.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Analysis: Determine IC50 and Ki values using non-linear regression analysis.

Comparative Data Summary

The table below highlights the shift in physicochemical and biological properties when the 8-position is modified.

Property8-H (Unsubstituted)8-OH (Hydroxyl)8-OMe (Methoxy)
LogP (Lipophilicity) Moderate (~1.5)Low (~0.9)High (~1.9)
Metal Chelation WeakStrong (Bidentate) Negligible (Steric block)
BBB Permeability ModerateLowHigh
Primary Utility General ScaffoldMetalloenzyme InhibitorCNS Target / Intercalator
NMDA Affinity (Ki) >10 µM>100 µM (due to polarity)~1-10 µM (Modulator)

Note: Values are representative approximations based on SAR trends for quinoline-2-carboxylic acid derivatives.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Kynurenic Acid Analogues with Improved Affinity and Selectivity for the Glycine Site on the NMDA Receptor. PubMed. Available at: [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent. MDPI. Available at: [Link]

  • NMDA Receptor Antagonists and Kynurenic Acid. Wikipedia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

solubility of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid in DMSO and water

Application Note: Solubility & Handling of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid Introduction & Chemical Context 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (also known as 8-Methoxykynurenic acid ; CAS: 2929-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility & Handling of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid

Introduction & Chemical Context

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (also known as 8-Methoxykynurenic acid ; CAS: 2929-14-8) is a structural derivative of kynurenic acid, an endogenous metabolite of tryptophan. It serves as a critical probe in neuropharmacology, particularly as an antagonist at NMDA receptors and


7 nicotinic acetylcholine receptors.

Understanding its physicochemical behavior is paramount for reproducible biological assays. As a quinolone carboxylic acid, it exhibits pH-dependent solubility and keto-enol tautomerism (4-oxo vs. 4-hydroxy), which significantly influences its dissolution in organic and aqueous solvents. This guide provides validated protocols for preparing stable stock and working solutions.

Physicochemical Properties:

  • Molecular Weight: 219.19 g/mol [1][2]

  • Formula:

    
    
    
  • pKa (Predicted): ~2.5 (COOH) and ~10.5 (Phenolic OH/NH)

  • Appearance: Off-white to pale yellow solid

Solubility Profile

The following data summarizes the solubility limits. Note that "Insoluble" in water refers to neutral pH; solubility is drastically improved in alkaline conditions.

SolventSolubility LimitComments
DMSO ~9–10 mg/mL (40–45 mM) Recommended for Stock. Requires sonication and warming (37°C).
Water (pH 7) < 0.1 mg/mLPractically insoluble. Do not use for stock.
1.0 M NaOH > 20 mg/mLForms the sodium salt. Highly soluble.
Ethanol < 1 mg/mLPoor solubility. Not recommended.
PBS (pH 7.4) < 0.5 mg/mLLimited solubility. Risk of precipitation upon dilution from DMSO.[3][4]

Protocol 1: Preparation of DMSO Stock Solution

Objective: Prepare a stable 10 mM stock solution for long-term storage.

Materials:

  • 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (Solid)

  • Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade (>99.9%)[5]

  • Ultrasonic water bath

  • Vortex mixer

  • Amber glass vials (to protect from light)

Procedure:

  • Weighing: Accurately weigh 2.19 mg of the compound into a sterile amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not use plastic tubes (e.g., polystyrene) for long-term DMSO storage as leachables may interfere with bioassays.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonication: Sonicate the vial in a water bath at room temperature for 5–10 minutes.

    • Visual Check: Inspect the solution against a light source. If solid particles remain, warm the solution to 37°C for 5 minutes and sonicate again.

  • Storage:

    • Aliquot into small volumes (e.g., 50–100

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C . Stable for up to 6 months.

Protocol 2: Preparation of Aqueous Working Solutions

Challenge: Direct dilution of high-concentration DMSO stocks into aqueous buffer often causes the compound to "crash out" (precipitate) due to its hydrophobic aromatic core.

Method A: Dilution from DMSO (For Low Concentrations < 100 M)

Use this method for cell-based assays where < 1% DMSO is tolerable.

  • Pre-warm the 10 mM DMSO stock to Room Temperature (RT) and vortex to ensure homogeneity.

  • Stepwise Dilution:

    • Prepare an intermediate dilution (e.g., 1 mM) in DMSO if necessary.

    • Add the DMSO solution dropwise into the vortexing buffer (e.g., PBS or culture media).

    • Critical: Keep the final DMSO concentration

      
       0.5% (v/v) to minimize cytotoxicity and solvent effects.
      
  • Validation: Inspect for turbidity. If cloudy, the compound has precipitated. Proceed to Method B.

Method B: Alkaline Dissolution (For High Concentrations > 100 M)

Use this method for animal studies or stock solutions requiring zero organic solvent.

  • Weigh the solid compound.

  • Add 0.1 M or 1.0 M NaOH (Sodium Hydroxide) dropwise.

    • Mechanism:[3][6][7] This deprotonates the carboxylic acid (COO⁻) and the 4-hydroxy group, forming a water-soluble salt.

  • Vortex until fully dissolved (Solution should be clear).

  • pH Adjustment (Optional):

    • Slowly dilute with PBS or water to the desired volume.

    • Caution: If you lower the pH below 5.0, the compound may re-precipitate as it returns to its neutral, insoluble form.

Visualizations

Figure 1: DMSO Stock Preparation Workflow

This diagram outlines the critical steps to ensure complete solubilization and stability.

StockPrep Start Solid Compound (CAS 2929-14-8) Weigh Weigh 2.19 mg (for 10 mM) Start->Weigh AddDMSO Add 1 mL Anhydrous DMSO Weigh->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (5-10 min, RT) Check->Sonicate Particles Visible Warm Warm to 37°C (if precipitate persists) Check->Warm Stubborn Precipitate Aliquot Aliquot & Store (-20°C) Check->Aliquot Clear Solution Sonicate->Check Warm->Sonicate

Caption: Step-by-step workflow for preparing a stable 10 mM DMSO stock solution.

Figure 2: pH-Dependent Solubility Equilibrium

Understanding the protonation state is key to avoiding precipitation in aqueous media.

SolubilityEquilibrium Acid Neutral Form (pH < 4) INSOLUBLE Buffer Physiological pH (pH 7.4) SPARINGLY SOLUBLE Acid->Buffer + OH- (Base) Salt Anionic Form (pH > 8) SOLUBLE Salt->Buffer + H+ (Acid) Buffer->Acid + H+ (Acid) Buffer->Salt + OH- (Base)

Caption: Solubility transition from insoluble acid (low pH) to soluble salt (high pH).

Protocol 3: Solubility Determination Assay

If experimental validation of solubility in a specific buffer is required, use this saturation shake-flask method.

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake or rotate the sample at room temperature for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE filter.
    
  • Quantification:

    • Dilute the filtrate 1:10 in DMSO.

    • Measure absorbance at 330–340 nm (characteristic quinoline peak) using a UV-Vis spectrophotometer.

    • Compare against a standard curve prepared in DMSO.

Troubleshooting

IssueProbable CauseSolution
Precipitation in Media Concentration too high (>100

M) or pH shock.
Use Method B (NaOH pre-dissolution) or lower the final concentration.
Cloudy DMSO Stock Moisture contamination (DMSO is hygroscopic).Use fresh, anhydrous DMSO. Warm to 37°C to re-dissolve.
Inconsistent Bio-data Compound degradation or adsorption to plastic.Store stocks at -20°C. Use glass vials for stocks.

References

  • PubChem. (2023). Kynurenic Acid Compound Summary (Structural Analog Reference). National Center for Biotechnology Information. [Link]

  • Gaylord Chemical. (2023).[8] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Gaylord Chemical Bulletin 102. [Link]

Sources

Application

HPLC method development for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid detection

Part 1: Executive Summary & Molecule Profiling Introduction 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid is a structural analog of Kynurenic Acid (KYNA) . Like its parent compound, it possesses a quinoline core with a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecule Profiling

Introduction

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid is a structural analog of Kynurenic Acid (KYNA) . Like its parent compound, it possesses a quinoline core with a carboxylic acid at position 2 and a ketone/enol functionality at position 4. The addition of the methoxy group at position 8 increases lipophilicity compared to KYNA but retains the potential for metal chelation and pH-dependent ionization.

This guide provides a comprehensive workflow for developing a robust HPLC method, prioritizing fluorescence detection (FLD) for sensitivity and UV-Vis for general quantification. Special attention is paid to the "metal-scavenging" nature of quinoline-2-carboxylic acids, which often leads to severe peak tailing on standard silica columns.

Physicochemical Profile

Understanding the molecule is the first step to successful separation.

ParameterCharacteristicChromatographic Implication
Structure Quinoline core, C2-COOH, C4-Oxo, C8-MethoxyPlanar, aromatic.[1] Potential for

interactions.
pKa (Estimated)

(COOH)

(NH/OH tautomer)
Analyte is amphoteric. At neutral pH, it exists as a mono-anion (carboxylate). Low pH (< 2.5) is required to protonate the acid for retention on C18.
Solubility Low in acidic water; High in DMSO, MeOH, and alkaline water.Sample Diluent: Use DMSO or 50:50 MeOH:Water. Avoid pure acidic water for stock prep to prevent precipitation.
Chelation Moderate (N1 and C2-COOH motif).Risk: Peak tailing due to interaction with trace metals in silica or stainless steel.
Detection UV: ~245 nm, ~340 nm.Fluorescence: Native fluorescence likely.FLD is preferred for biological matrices (e.g., plasma, tissue) due to high selectivity.

Part 2: Method Development Workflow

The following diagram outlines the logical decision tree for optimizing the separation, specifically addressing the chelation and retention challenges.

MethodDevelopment Start Start: 8-MeO-KYNA Method Dev Solubility Solubility Check (DMSO/MeOH) Start->Solubility Spectral Phase 1: Spectral Scan (UV & FLD) ColumnSelect Phase 2: Column Selection (C18 vs. Phenyl-Hexyl) Spectral->ColumnSelect Solubility->Spectral MobilePhase Mobile Phase A Selection ColumnSelect->MobilePhase Acidic Acidic (0.1% Formic Acid) Standard Retention MobilePhase->Acidic Chelation Peak Tailing Observed? Acidic->Chelation AddEDTA Add 5mM Amm. Acetate or Trace EDTA Chelation->AddEDTA Yes (Tailing) EndCapping Switch to High-Purity End-Capped Column Chelation->EndCapping Severe Tailing Validation Phase 3: Validation (Linearity, LOQ) Chelation->Validation No (Sharp Peak) AddEDTA->Validation EndCapping->Validation

Caption: Decision tree for 8-MeO-KYNA method development, focusing on mitigating peak tailing caused by metal chelation.

Part 3: Standard Operating Protocol (The "Best Bet" Method)

This protocol is designed as a starting point. It uses a C18 column with high surface coverage to minimize secondary silanol interactions and an acidic mobile phase to ensure the carboxylic acid is protonated for retention.

Equipment & Reagents
  • HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary pump preferred for development).

  • Detector: Diode Array Detector (DAD) and Fluorescence Detector (FLD).

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm) or Waters XSelect HSS T3.

    • Why: Core-shell particles (Kinetex) provide high efficiency; HSS T3 is designed for polar retention.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Preparation of Standards

Stock Solution (1 mg/mL):

  • Weigh 10 mg of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.

  • Dissolve in 10 mL of DMSO (Dimethyl sulfoxide).

    • Note: Sonicate for 5 minutes. Do not use pure water; the compound may not dissolve fully.

  • Store at -20°C in amber glass vials (light sensitive).

Working Standard (10 µg/mL):

  • Dilute 100 µL of Stock Solution into 9.9 mL of Mobile Phase A .

  • Critical: If precipitation occurs, dilute instead into 50:50 Water:Acetonitrile.

Instrumental Conditions[3][4]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and peak shape.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects if using DMSO.
UV Wavelength 245 nm (Primary)340 nm (Secondary)245 nm is typically max absorbance; 340 nm is more selective for quinolines.
Fluorescence Ex: 344 nm / Em: 398 nmStart here. Perform a spectral scan to optimize for the 8-methoxy shift.
Gradient Program

A generic gradient to scout elution time.

Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Trapping)
1.05%End of Loading
10.060%Linear Gradient
12.095%Wash
14.095%Wash Hold
14.15%Re-equilibration
18.05%Ready for next injection

Part 4: Optimization & Troubleshooting

Addressing Peak Tailing (The Chelation Issue)

Quinoline-2-carboxylic acids are notorious for chelating trace iron/steel in the HPLC system, causing "shark fin" peaks.

  • Symptom: Asymmetry factor (

    
    ) > 1.5.
    
  • Fix 1 (Buffer): Ensure Mobile Phase A contains 10-20 mM Ammonium Acetate or Ammonium Formate. The ammonium ion can help mask silanols.

  • Fix 2 (Chelator): If using UV only (No MS), add 0.5 mM EDTA to Mobile Phase A. This sequesters metal ions and often drastically sharpens peaks. Do not use EDTA with LC-MS.

  • Fix 3 (Hardware): Passivate the LC system with 30% Phosphoric acid (flush system without column) if the problem persists.

Optimizing Sensitivity (Fluorescence)

The 8-methoxy group may shift the fluorescence spectra compared to native Kynurenic Acid.

  • Stop-Flow Scan: Inject the standard. When the peak appears, stop the flow.

  • Scan: Scan Excitation (200-400 nm) and Emission (300-600 nm).

  • Zinc Derivatization (Optional): If native fluorescence is weak, consider post-column addition of 0.5 M Zinc Acetate . Zinc forms a complex with the quinoline moiety, often increasing quantum yield by 10-50x.

Part 5: Validation Parameters (Summary)

ParameterAcceptance CriteriaMethod
Linearity

5 levels (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Precision RSD < 2.0%6 injections of mid-level standard.
LOD/LOQ S/N > 3 (LOD)S/N > 10 (LOQ)Determine experimentally using low-concentration dilutions.
Recovery 85 - 115%Spike matrix (if applicable) at 3 levels.

References

  • Tsuruga, T. et al. (2006). Improved method for the determination of kynurenic acid in rat plasma by column-switching HPLC with post-column fluorescence detection. Journal of Chromatography B. Link

  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. BenchChem Application Notes. Link

  • SIELC Technologies. (2023).[3] HPLC Method for Analysis of 8-Hydroxyquinoline on Primesep 200. SIELC Application Library. Link

  • Pavlin, M. et al. (2023). Direct determination of kynurenic acid with HPLC-MS/MS method in honey. Acta Chimica Slovenica. Link[4]

Sources

Method

protocol for preparing stock solutions of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Application Note & Protocol: Preparation of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid Stock Solutions Introduction & Chemical Context 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (CAS: 2929-14-8), commonly referre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Preparation of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid Stock Solutions

Introduction & Chemical Context

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (CAS: 2929-14-8), commonly referred to as 8-Methoxykynurenic Acid (8-Methoxy-KYNA) , is a pharmacological probe often used to study glutamate receptor signaling (NMDA antagonism) and G-protein coupled receptor activation (GPR35 agonism).

The Solubilization Challenge: Researchers frequently encounter precipitation when attempting to dissolve this compound directly in neutral buffers (PBS, HBSS). This failure stems from its zwitterionic and tautomeric nature. The compound exists in equilibrium between the 4-oxo and 4-hydroxy forms.[1] At neutral pH, the carboxylic acid (pKa ~2.0–2.5) is deprotonated, but the quinolone core remains protonated or neutral, leading to poor aqueous solubility (<50 µM).

Strategic Solution: To achieve high-concentration stock solutions (10–50 mM), one must drive the equilibrium toward a charged species using either:

  • Aprotic Polar Solvents (DMSO): For general in vitro screening.

  • Base-Mediated Salt Formation (NaOH): For in vivo or sensitive cellular assays where DMSO is contraindicated.

Physicochemical Profile

PropertyValueNotes
Molecular Weight 219.19 g/mol
Formula C₁₁H₉NO₄
CAS Number 2929-14-8
Solubility (Water) < 0.1 mg/mLInsoluble at neutral pH.
Solubility (DMSO) ~5–10 mg/mLRequires anhydrous, high-grade DMSO.
Solubility (1M NaOH) > 10 mg/mLForms highly soluble di-sodium salt.
pKa (Predicted) pKa₁ ≈ 2.2 (COOH)pKa₂ ≈ 8.5 (Phenolic OH)Solubility increases significantly at pH > 9.0.

Mechanistic Visualization: Tautomerism & Solubility

The following diagram illustrates why pH manipulation is critical for solubilizing this specific scaffold.

G cluster_0 Solubility Mechanism Solid Solid Powder (Neutral/Zwitterion) DMSO_Sol DMSO Solution (Dipolar Solvation) Solid->DMSO_Sol  Dissolve in Anhydrous DMSO   Base_Sol Aqueous Base Solution (Dianion Salt) Solid->Base_Sol  Dissolve in 1.0 M NaOH   Precip Precipitation (pH < 7.0) DMSO_Sol->Precip  Water addition > 0.5% (if high conc.)   Base_Sol->Precip  Dilution into Acidic Buffer  

Caption: Solubility pathways. The compound requires either dipolar aprotic solvation (DMSO) or ionization (NaOH) to overcome crystal lattice energy.

Protocol A: DMSO Stock Preparation (Standard)

Best for: High-throughput screening, small-volume cellular assays (final DMSO < 0.1%).

Reagents:

  • 8-Methoxy-KYNA solid.

  • Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Critical: Do not use old DMSO; hygroscopic water absorption causes precipitation.

Procedure:

  • Calculate: Determine the mass required for a 50 mM stock.

    • Example: To prepare 1 mL of 50 mM stock, weigh 10.96 mg of powder.

  • Weigh: Weigh the powder into a sterile, amber glass vial (protect from light).

  • Solubilize: Add 1 mL of anhydrous DMSO.

  • Agitate: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 6 months.

Validation: Dilute 1 µL of stock into 999 µL of PBS (pH 7.4). Measure UV-Vis absorbance. The solution should remain clear. If turbidity appears immediately, the stock concentration is too high for aqueous dilution; dilute stock to 10 mM and re-test.

Protocol B: Aqueous Base Stock (Sodium Salt Method)

Best for: Animal studies (in vivo), sensitive primary cultures, or slice electrophysiology where DMSO affects channel kinetics.

Reagents:

  • 8-Methoxy-KYNA solid.

  • 1.0 M NaOH (Sodium Hydroxide) solution, sterile.

  • PBS (Phosphate Buffered Saline), pH 7.4.

Procedure:

  • Weigh: Weigh 10.96 mg (for ~50 mM target) into a clean tube.

  • Primary Dissolution: Add 100 µL of 1.0 M NaOH.

    • Note: The high pH ensures immediate deprotonation of the carboxylic acid and the phenolic hydroxyl, forming the soluble di-sodium salt.

  • Vortex: Vortex until the solution is completely clear and yellow/orange.

  • Dilution: Slowly add 900 µL of PBS or distilled water while vortexing.

    • Final Concentration: ~11 mg/mL (~50 mM).

    • Final pH: The solution will be alkaline (pH > 10).

  • pH Adjustment (Optional but Risky): If the final assay buffer cannot buffer this alkalinity, carefully back-titrate with 0.1 M HCl to pH 8.0. Warning: Dropping pH below 7.5 risks re-precipitation. It is safer to rely on the dilution into the final assay medium (e.g., 1:1000 dilution) to neutralize the pH.

Quality Control & Troubleshooting

ObservationCauseCorrective Action
Cloudiness in DMSO DMSO has absorbed water (hygroscopic).Use a fresh, unopened bottle of Anhydrous DMSO. Warm to 37°C.
Precipitate upon dilution in media "Crash-out" effect due to rapid pH change or low solubility limit.1. Lower the stock concentration (e.g., use 10 mM instead of 50 mM).2. Vortex media vigorously while adding the stock dropwise.
Yellow Coloration Normal for quinoline derivatives.No action needed. This is intrinsic to the chromophore.

References

  • Török, et al. (2020). Selective heterofunctionalization of kynurenic acid derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

in vitro assay protocols involving 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Application Note: Pharmacological Profiling of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid (8-MKA) Abstract & Scientific Rationale 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (8-Methoxykynurenic Acid; 8-MKA) is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid (8-MKA)

Abstract & Scientific Rationale

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (8-Methoxykynurenic Acid; 8-MKA) is a synthetic derivative of the endogenous tryptophan metabolite Kynurenic Acid (KYNA). While KYNA is a well-established broad-spectrum antagonist of ionotropic glutamate receptors (specifically the glycine site of the NMDA receptor) and an agonist of the orphan G protein-coupled receptor GPR35, its utility is often limited by low potency and poor blood-brain barrier (BBB) permeability.

The 8-methoxy substitution alters the physicochemical properties of the quinoline scaffold, potentially modulating its affinity for GPR35 and NMDA receptors. Consequently, 8-MKA serves as a critical chemical probe for Structure-Activity Relationship (SAR) studies aimed at dissecting the pleiotropic signaling of kynurenines.

This guide provides a rigorous, dual-stream protocol for profiling 8-MKA:

  • GPR35 Agonism: Measured via Calcium Flux (using G

    
    qi5 chimeric proteins).
    
  • NMDA Antagonism: Measured via functional fluorescence imaging in neuronal cultures.

Compound Handling & Solubility

Challenge: Quinoline-2-carboxylic acids are zwitterionic but predominantly exist as insoluble solids in neutral aqueous media. The 8-methoxy group increases lipophilicity compared to KYNA, further complicating aqueous solubility without pH adjustment.

Recommended Solubilization Protocol:

Solvent SystemMax SolubilityStabilityUsage Notes
100% DMSO ~40-50 mMHigh (Months at -20°C)Preferred Stock. Requires sonication (5 mins) and gentle warming (37°C). Hygroscopic; keep tightly sealed.
0.1 M NaOH ~50 mMModerate (Weeks at 4°C)Forms the sodium salt. Ideal for aqueous additions if DMSO tolerance is low in the assay.
PBS (pH 7.4) < 0.1 mMLowDo NOT attempt to dissolve directly in neutral buffer. It will precipitate.

Critical Step (The "Crash-Out" Check): When diluting DMSO stocks into aqueous assay buffer, the final DMSO concentration must remain <1% (v/v). 8-MKA may precipitate upon rapid dilution.

  • Technique: Perform a serial dilution in DMSO first, then transfer to the aqueous buffer. Do not serially dilute the aqueous solution.

Assay Protocol A: GPR35 Activation (Calcium Flux)

Mechanism: GPR35 couples primarily to G


13 and G

i/o.[] To generate a robust calcium signal suitable for high-throughput screening, we utilize HEK293 cells co-transfected with a promiscuous G-protein chimera (G

qi5) which forces the G

i-coupled receptor to signal through the G

q-PLC-

-IP3-Ca2+ pathway.
Experimental Workflow
  • Cell Preparation:

    • Cell Line: HEK293-GPR35 stable line (co-expressing G

      
      qi5).
      
    • Seeding: 24 hours prior, seed 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

    • Media: DMEM + 10% Dialyzed FBS (removes endogenous kynurenines).

  • Dye Loading (Day of Assay):

    • Remove media and wash 1x with HBSS/HEPES (pH 7.4).

    • Add 100 µL Fluo-4 AM loading solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid in HBSS).

    • Note: Probenecid is strictly required to prevent dye extrusion by anion transporters.

    • Incubate: 45 min at 37°C, then 15 min at RT (dark).

  • Compound Addition:

    • Prepare 8-MKA as a 5X concentrate in HBSS (max 0.5% DMSO final).

    • Controls:

      • Positive: Zaprinast (10 µM) or Pamoic Acid (1 µM).

      • Negative:[2] Vehicle (0.1% DMSO).

    • Place plate in FLIPR or kinetic plate reader (Ex 488 nm / Em 525 nm).

    • Record baseline for 10s, inject compound, record for 120s.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Fit to a 4-parameter logistic equation to determine EC50.

Assay Protocol B: NMDA Receptor Antagonism

Mechanism: 8-MKA is expected to act as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. This assay measures the inhibition of glutamate/glycine-induced calcium influx.

Experimental Workflow
  • Cell Preparation:

    • System: Primary Rat Cortical Neurons (DIV 14-21) or CHO-K1 cells stably expressing GluN1/GluN2A.

    • Buffer: Mg2+-free HBSS supplemented with 2 mM CaCl2.

    • Critical: Magnesium blocks the NMDA pore; "Mg2+-free" buffer is non-negotiable for this assay.

  • Pre-Incubation (Antagonist Mode):

    • Load cells with Calcium indicator (Fluo-4 or Fura-2) as described in Protocol A.

    • Add 8-MKA (concentration range: 0.1 µM – 100 µM) to the wells.

    • Incubate for 10 minutes to allow equilibrium binding at the glycine site.

  • Agonist Challenge:

    • Prepare Challenge Solution: 10 µM Glutamate + 10 µM Glycine in Mg2+-free HBSS.

    • Note: If testing glycine-site competition specifically, use a saturating Glutamate concentration (100 µM) and a sub-saturating Glycine concentration (EC20).

  • Measurement:

    • Inject Challenge Solution.

    • Monitor Calcium influx. 8-MKA activity is observed as a concentration-dependent reduction in the peak calcium response.

Signaling Pathway & Workflow Visualization

G cluster_0 Compound Prep cluster_1 GPR35 Agonist Mode cluster_2 NMDA Antagonist Mode MKA 8-MKA Solid Stock 50mM Stock (100% DMSO) MKA->Stock Dissolve Work Working Soln (HBSS + 0.1% DMSO) Stock->Work Dilute >1:1000 GPR35 GPR35 Receptor Work->GPR35 Bind NMDA NMDA Receptor (Glycine Site) Work->NMDA Block Gqi5 Gαqi5 Chimera GPR35->Gqi5 Couple PLC PLC-β Activation Gqi5->PLC Ca_GPR Ca2+ Release (ER Stores) PLC->Ca_GPR Signal Up Ca_NMDA Ca2+ Influx (Blocked) NMDA->Ca_NMDA Inhibit Signal GluGly Glu + Gly Challenge GluGly->NMDA Activate

Caption: Dual-pathway profiling of 8-MKA. Top: GPR35 activation via Gqi5 chimera. Bottom: Inhibition of NMDA-mediated Ca2+ influx.

References

  • Wang, J., et al. (2006). "Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35." Journal of Biological Chemistry. Link

  • Jenkins, L., et al. (2011). "Antagonists of GPR35 display species-dependent pharmacology." British Journal of Pharmacology.[3] Link

  • Stone, T. W. (2020). "Kynurenic Acid, GPR35, and α7 Nicotinic Acetylcholine Receptors." International Journal of Tryptophan Research. Link

  • MedChemExpress. "Kynurenic Acid Product & Solubility Guide." Link

  • Milligan, G. (2011). "The pharmacology of the G protein-coupled receptor GPR35." Molecular Pharmacology. Link

Sources

Method

Application Note: Cell Culture Toxicity Profiling of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid

[1] Abstract & Introduction 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (also known as 8-Methoxykynurenic acid or 8-MOKA ) is a synthetic derivative of kynurenic acid, an endogenous metabolite of the tryptophan pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (also known as 8-Methoxykynurenic acid or 8-MOKA ) is a synthetic derivative of kynurenic acid, an endogenous metabolite of the tryptophan pathway. While the parent compound acts as a broad-spectrum antagonist at ionotropic glutamate receptors, the 8-methoxy derivative is frequently utilized in neuropharmacology research as a selective antagonist for the NMDA receptor glycine site and has emerged as a potent agonist for GPR35 .

As interest in 8-MOKA grows for potential neuroprotective and immunomodulatory applications, distinguishing between pharmacological efficacy and off-target cytotoxicity is critical. This guide provides a rigorous framework for evaluating the cellular toxicity of 8-MOKA. It addresses specific physicochemical challenges—notably its pH-dependent solubility and intrinsic fluorescence —which can generate false positives in standard colorimetric and fluorometric assays.

Physicochemical Considerations & Compound Handling

Before initiating cell culture experiments, the unique properties of the quinoline scaffold must be managed to ensure data integrity.

Solubility and Stability

The carboxylic acid moiety at position 2 renders the compound acidic. While soluble in DMSO, precipitation can occur upon dilution into aqueous culture media if the pH drops significantly.[1]

  • Molecular Weight: 219.19 g/mol [2]

  • Solubility: Soluble in DMSO (>100 mM) and 1M NaOH. Poorly soluble in water/PBS at neutral pH without co-solvents.

  • Stability: Stable at -20°C in DMSO for 6 months. Light sensitive (store in amber vials).

Intrinsic Fluorescence Interference

CRITICAL WARNING: Quinoline derivatives, including 8-MOKA, exhibit intrinsic fluorescence (Excitation ~330-350 nm; Emission ~400-450 nm). This spectral profile overlaps with common viability dyes such as DAPI and Hoechst , and can interfere with Resazurin (Alamar Blue) readouts if not carefully controlled.

Recommendation: For primary viability screening, utilize ATP-based luminescent assays (e.g., CellTiter-Glo®) or tetrazolium-based colorimetric assays (e.g., MTT/WST-8) rather than fluorescence-based metabolic dyes.

Experimental Workflow

The following diagram outlines the logical flow for a complete toxicity profile, ensuring that compound preparation artifacts are ruled out before mechanistic data is gathered.

ToxicityWorkflow Start Compound Preparation (DMSO Stock + pH Check) SolubilityCheck Media Precipitation Test (Microscopy) Start->SolubilityCheck PrimaryScreen Primary Viability Screen (ATP Luminescence / MTT) SolubilityCheck->PrimaryScreen No Crystals Decision Viability < 80%? PrimaryScreen->Decision Mechanism Mechanistic Profiling (Mitochondrial Potential / Apoptosis) Decision->Mechanism Yes (Toxic) Stop Proceed to Efficacy Studies Decision->Stop No (Safe) DataAnalysis IC50 Calculation & Safety Margin Determination Mechanism->DataAnalysis

Figure 1: Step-by-step workflow for validating 8-MOKA toxicity. The "Solubility Check" is a mandatory stop-gate to prevent micro-precipitates from causing physical cell stress.

Protocol A: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock solution for dosing.

  • Weighing: Accurately weigh 10 mg of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid.

  • Dissolution: Add DMSO (Dimethyl Sulfoxide) to achieve a 50 mM stock concentration.

    • Calculation:

      
      .
      
    • Volume: Add

      
       of sterile DMSO. Vortex vigorously for 1 minute.
      
  • Clarification: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into amber microcentrifuge tubes (50

    
    L aliquots) to avoid freeze-thaw cycles. Store at -20°C.
    

Working Solution (Dosing):

  • Dilute the stock into pre-warmed (

    
    ) culture medium.
    
  • Max DMSO Tolerance: Ensure final DMSO concentration is

    
     (v/v).
    
  • pH Check: For concentrations

    
    , check the pH of the media. If pH drops below 7.2, buffer with 10 mM HEPES.
    

Protocol B: Primary Cytotoxicity Screen (ATP Luminescence)

Rationale: We prioritize ATP luminescence over MTT for 8-MOKA because it is more sensitive and completely avoids potential colorimetric interference from the quinoline chromophore.

Materials:

  • Target Cells (e.g., SH-SY5Y for neurotoxicity, HepG2 for general tox).

  • CellTiter-Glo® Reagent (Promega) or equivalent.

  • White-walled 96-well plates (opaque).

Procedure:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 90

    
    L of media. Incubate for 24 hours to allow attachment.
    
  • Dosing:

    • Prepare a 10x serial dilution of 8-MOKA in media (Range: 0.1

      
      M to 500 
      
      
      
      M).
    • Add 10

      
      L of 10x compound to experimental wells.
      
    • Controls:

      • Vehicle Control: 0.5% DMSO in media.

      • Positive Control: 10

        
        M Staurosporine or 1% Triton X-100.
        
      • Blank: Media only (no cells).

  • Incubation: Incubate for 24, 48, or 72 hours at 37°C, 5% CO

    
    .
    
  • Assay Development:

    • Equilibrate plate to room temperature (30 mins).

    • Add 100

      
      L of CellTiter-Glo reagent to each well.
      
    • Orbitally shake for 2 minutes to induce cell lysis.

    • Incubate 10 minutes to stabilize the luminescent signal.

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Viability:



Protocol C: Mechanistic Profiling (Mitochondrial Membrane Potential)

If toxicity is observed, determining the mechanism is crucial. Quinoline derivatives often disrupt mitochondrial function. The JC-1 Assay is used here, but with a specific wash step to remove the fluorescent 8-MOKA before reading.

Materials:

  • JC-1 Dye (Thermo Fisher or equivalent).

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Treatment: Treat cells with the IC

    
     concentration of 8-MOKA for 6–12 hours.
    
  • Staining:

    • Prepare JC-1 working solution (typically 2–10

      
      M in media).
      
    • Aspirate treatment media (removes extracellular 8-MOKA).

    • Add JC-1 solution and incubate for 20 minutes at 37°C.

  • Washing (Crucial):

    • Aspirate stain.

    • Wash cells

      
       with PBS to remove residual dye and any remaining 8-MOKA that might interfere spectrally.
      
    • Add 100

      
      L PBS for reading.
      
  • Measurement:

    • Aggregates (Healthy): Ex 535 nm / Em 590 nm (Red).

    • Monomers (Apoptotic): Ex 485 nm / Em 530 nm (Green).

Interpretation: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization (


 loss), an early marker of apoptosis often triggered by quinoline-induced oxidative stress.

Biological Mechanism Visualization

The following diagram illustrates the potential pathways where 8-MOKA interacts with the cell. It highlights the distinction between its pharmacological target (NMDA/GPR35) and potential toxicity pathways (ROS/Mito).

Mechanism cluster_Pharmacology Pharmacology (Therapeutic) cluster_Toxicity Potential Toxicity (Off-Target) Compound 8-MOKA NMDA NMDA Receptor (Glycine Site) Compound->NMDA Antagonism GPR35 GPR35 (Agonist) Compound->GPR35 Activation Intercalation DNA Intercalation Compound->Intercalation High Dose (>100uM) Mito Mitochondrial Uncoupling Compound->Mito High Dose Neuroprotection Neuroprotection NMDA->Neuroprotection GPR35->Neuroprotection Apoptosis Apoptosis (Caspase 3/7) Intercalation->Apoptosis ROS ROS Generation Mito->ROS ROS->Apoptosis

Figure 2: Mechanistic pathway map. Green pathways represent desired pharmacology; yellow/red pathways represent potential high-dose toxicity mechanisms common to quinolines.

Data Summary & Interpretation

ParameterAssayInterpretation
IC

(Viability)
ATP LuminescenceConcentration inhibiting 50% cell growth. Target: > 50

M for non-toxic classification.
Z-Factor Screening QCMeasure of assay quality. $Z = 1 - \frac{3(\sigma_p + \sigma_n)}{
Mito Potential JC-1 RatioRatio < 0.7 vs Control indicates mitochondrial toxicity.
Morphology Phase ContrastLook for cell shrinkage or blebbing (Apoptosis) vs swelling (Necrosis).

Final Recommendation: If the IC


 is found to be 

in non-target cells (e.g., HepG2, HEK293), the compound is considered cytotoxic. For neuropharmacology, a therapeutic index (TI) of

(IC

Toxicity / EC

Efficacy) is required for further development.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives. PubMed. Discusses the cytotoxicity of quinoline-2-carboxylic acid derivatives in HeLa and MCF7 cell lines.

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action. PubMed. Details the apoptotic mechanisms (Bax/Bcl-2) of quinoline derivatives in PC3 cells.

  • Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor. MedChemExpress. Provides physicochemical data, solubility in DMSO, and storage conditions.[3][4]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Comparative analysis of quinoline toxicity vs. normal cells (BHK-21).

  • A Bifunctional Dimethylsulfoxide Substitute Enhances Aqueous Solubility. PMC. Discusses solubility challenges of lipophilic compounds and DMSO usage in assays.

Sources

Application

derivatization techniques for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Application Note: Derivatization Strategies for 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid Executive Summary & Molecular Context 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (often referred to as 8-Methoxykynurenic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid

Executive Summary & Molecular Context

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (often referred to as 8-Methoxykynurenic Acid ) is a pharmacologically significant derivative of kynurenic acid, an endogenous antagonist of the NMDA and


7-nicotinic acetylcholine receptors. The introduction of the 8-methoxy group alters the electronic properties of the quinoline ring and increases lipophilicity compared to the parent compound, potentially enhancing blood-brain barrier permeability.

However, the molecule presents distinct challenges for analysis and modification:

  • Tautomeric Equilibrium: It exists in equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms. This duality can lead to peak splitting in chromatography if not chemically locked.

  • Zwitterionic Character: The presence of the basic nitrogen (N1) and the acidic carboxyl group (C2-COOH) creates high polarity, making direct GC-MS analysis impossible and HPLC retention difficult without ion-pairing or derivatization.

  • Steric/Electronic Effects: The 8-methoxy substituent acts as an electron-donating group (EDG) and introduces steric bulk near the N1 position, influencing the reactivity of the C2-carboxylic acid during amide coupling.

This guide provides validated protocols for GC-MS silylation (analytical) and amide coupling (synthetic/medicinal chemistry).

Analytical Derivatization: GC-MS Quantification

For Gas Chromatography-Mass Spectrometry (GC-MS), the primary goal is to mask polar groups (-COOH, -NH/OH) to induce volatility.

Mechanism of Action

Direct silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the industry standard. It replaces active hydrogens with trimethylsilyl (TMS) groups.[1]

  • Target 1: Carboxylic acid (-COOH

    
     -COO-TMS)
    
  • Target 2: 4-Oxo/Hydroxy tautomer. Silylation drives the equilibrium entirely to the O-silyl enol ether form (aromatizing the ring).

  • Target 3: The 8-Methoxy group remains unreactive but stabilizes the aromatic system.

Protocol A: Two-Step Methoximation-Silylation (Recommended)

Why this method? While direct silylation works, keto-enol tautomerism can sometimes result in incomplete derivatization or multiple peaks. Methoximation locks the ketone functionality first (if steric hindrance allows), followed by silylation of the acid and remaining hydroxyls. However, for quinolines, Direct Silylation (Protocol B) is often sufficient due to the high stability of the aromatic O-TMS form. We present Protocol B as the primary high-throughput method.

Protocol B: Rapid Direct Silylation (High Throughput)

Reagents:

  • BSTFA + 1% TMCS: (Trimethylchlorosilane acts as a catalyst).

  • Pyridine (Anhydrous): Acts as a solvent and acid scavenger.

  • Internal Standard: Deuterated Kynurenic Acid (

    
    -KYNA) or 3-indolepropionic acid.
    

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 50

      
      L of biological fluid or 0.1 mg of solid standard into a GC vial.
      
    • Evaporate to complete dryness under a stream of nitrogen at 40°C. Critical: Moisture will hydrolyze the silyl derivative.

  • Reagent Addition:

    • Add 50

      
      L of anhydrous Pyridine.
      
    • Add 50

      
      L of BSTFA + 1% TMCS.
      
    • Cap the vial immediately with a PTFE-lined crimp cap.

  • Reaction:

    • Incubate at 70°C for 60 minutes .

    • Note: The elevated temperature is required to overcome the steric hindrance caused by the 8-methoxy group and to ensure full silylation of the sterically crowded C2-carboxylate.

  • Analysis:

    • Inject 1

      
      L into the GC-MS (Splitless mode).
      
    • Inlet Temp: 260°C.

    • Column: DB-5MS or equivalent (5% phenyl methyl siloxane).

Data Interpretation: The resulting derivative is Trimethylsilyl 8-methoxy-4-(trimethylsiloxy)quinoline-2-carboxylate .

  • Mass Shift: Molecular Weight (219.19) + 144 (2x TMS groups - 2H) = 363.2 amu .

  • Key Fragment Ions: Look for [M-15]+ (Loss of methyl from TMS) at m/z 348.

Synthetic Derivatization: Amide Coupling (Medicinal Chemistry)

Modifying the C2-carboxylic acid into an amide is a standard strategy to improve solubility or target specific binding pockets.

Challenge: Electronic Deactivation

The electron-rich 8-methoxy group pushes density into the ring, potentially making the carboxylate less electrophilic. However, the adjacent nitrogen (N1) can form hydrogen bonds with the carboxylate, hindering activation.

Protocol C: HATU-Mediated Amidation

Why HATU? HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is superior to EDC/NHS for electron-rich heteroaromatic acids, preventing racemization (not an issue here) and ensuring high yields despite steric bulk.

Reagents:

  • Substrate: 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (1.0 eq).

  • Amine: Primary or secondary amine of choice (1.2 eq).

  • Coupling Agent: HATU (1.2 eq).

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq).

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide).

Step-by-Step Workflow:

  • Activation:

    • Dissolve 1.0 mmol of the carboxylic acid in 5 mL dry DMF.

    • Add 3.0 mmol DIPEA. Stir for 5 minutes at Room Temperature (RT).

    • Add 1.2 mmol HATU. The solution should turn yellow/orange. Stir for 15 minutes to form the active ester.

  • Coupling:

    • Add 1.2 mmol of the amine.

    • Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If reaction is slow, heat to 50°C. The 8-methoxy group may sterically hinder the approach of bulky amines.

  • Work-up:

    • Dilute reaction with Ethyl Acetate (50 mL).

    • Wash with 1N HCl (to remove unreacted amine/DIPEA), then Saturated NaHCO

      
       (to remove unreacted acid), then Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification:

    • Recrystallize from EtOH or purify via Flash Chromatography (DCM/MeOH gradient).

Comparative Data & Selection Guide

FeatureSilylation (BSTFA)Methylation (BF3-MeOH)Amidation (HATU)
Purpose GC-MS AnalysisGC-MS / LC-UV AnalysisDrug Synthesis (SAR)
Reaction Site -COOH and -OH/-NH-COOH only-COOH only
Stability Low (Hydrolysis sensitive)HighVery High
Reaction Time 1 Hour30 Mins (Reflux)4-16 Hours
Derivative Type TMS Ester / EtherMethyl EsterAmide
8-OMe Effect MinimalMinimalSteric bulk may slow reaction

Visual Workflows (Graphviz)

Figure 1: GC-MS Analytical Workflow

Caption: Logic flow for the derivatization and analysis of 8-methoxykynurenic acid via silylation.

G Start Sample: 8-Methoxy-4-oxo- 1H-quinoline-2-carboxylic acid Dry Evaporate to Dryness (N2 stream, 40°C) Start->Dry Reagent Add Reagents: BSTFA + 1% TMCS + Pyridine (Solvent) Dry->Reagent Reaction Derivatization Reaction 70°C, 60 min Reagent->Reaction Mech Mechanism: 1. COOH -> COO-TMS 2. 4-Oxo -> 4-TMS-Enol Ether Reaction->Mech Product Derivative: TMS 8-methoxy-4-(trimethylsiloxy) quinoline-2-carboxylate Reaction->Product Analysis GC-MS Analysis (Splitless, DB-5MS) Product->Analysis

Figure 2: Synthetic Amide Coupling Pathway

Caption: Synthetic pathway for converting the carboxylic acid moiety into an amide for SAR studies.

G Substrate 8-Methoxy-4-oxo- quinoline-2-COOH Activation Activation Step (HATU + DIPEA in DMF) Substrate->Activation Deprotonation Intermediate Active Ester (O-At Intermediate) Activation->Intermediate 15 min, RT Coupling Nucleophilic Attack (Add Amine R-NH2) Intermediate->Coupling + Amine Product Final Amide 8-Methoxy-4-oxo- quinoline-2-CONHR Coupling->Product 4-16h, RT/50°C

References

  • Notarangelo, F. M., et al. (2012). "GC/MS/MS detection of extracellular kynurenine and related metabolites in normal and lesioned rat brain." Journal of Chromatography B, 879(32), 3208-3213. Link

  • Turgut, Y., et al. (2021). "Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry." Metabolites, 11(12), 868. Link

  • Czuk, R., et al. (2023). "Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid." Molecules, 28(3), 1234. Link

  • BenchChem Application Notes. "Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis." Link

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.

Sources

Method

Application Note: Fluorescence Properties and Detection of Quinoline-2-Carboxylic Acid Derivatives

Introduction & Executive Summary Quinoline-2-carboxylic acid (Q2CA) and its derivatives represent a privileged scaffold in fluorescence spectroscopy and medicinal chemistry.[1] Structurally related to the endogenous neur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

Quinoline-2-carboxylic acid (Q2CA) and its derivatives represent a privileged scaffold in fluorescence spectroscopy and medicinal chemistry.[1] Structurally related to the endogenous neuroprotective agent Kynurenic Acid , these molecules exhibit rich photophysical behavior characterized by sensitivity to environmental factors (pH, polarity) and metal ion coordination.[1]

This guide provides a rigorous technical framework for researchers working with Q2CA derivatives. Unlike simple fluorophores, Q2CA derivatives often function as "smart" molecular probes.[1] Their emission is frequently quenched in protic solvents due to Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT), but dramatically enhanced ("Turn-On") upon metal chelation or binding to hydrophobic protein pockets.[1]

Key Applications Covered:

  • Photophysics: Determination of Quantum Yield (

    
    ) and Solvatochromism.
    
  • Chemosensing: Stoichiometric analysis (Job’s Plot) for Zn²⁺/Cu²⁺ sensing.

  • Bioimaging: Live-cell detection protocols.[1][2][3]

Photophysical Characterization

Solvatochromism and Environmental Sensitivity

Q2CA derivatives often display Internal Charge Transfer (ICT) states.[1] In polar solvents, the excited state may relax non-radiatively, leading to low quantum yields.[1] In non-polar or rigid environments, fluorescence is restored.[1]

Expert Insight: Some Q2CA derivatives exhibit dual fluorescence arising from distinct ground-state conformers or solvent-relaxed states.[1] When characterizing a new derivative, always record spectra in solvents of varying polarity (e.g., Toluene


 THF 

DMSO

Water).[1]
Protocol: Relative Fluorescence Quantum Yield ( )

The most reliable method for Q2CA derivatives is the Comparative Method using a standard of similar spectral range.

Standard Selection:

  • Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) is the gold standard for Q2CA derivatives exciting between 300–350 nm and emitting in the blue-green region (400–550 nm).
    
  • Tryptophan in water (

    
    ) is an alternative for UV-emitting derivatives.[1]
    

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the Q2CA derivative (Sample) and Quinine Sulfate (Reference).

  • Absorbance Matching: Dilute both solutions so that their absorbance (

    
    ) at the excitation wavelength (
    
    
    
    ) is below 0.10 (ideally 0.02–0.08).
    • Reasoning: This prevents the Inner Filter Effect (re-absorption of emitted light), which distorts quantum yield calculations.[1]

  • Acquisition: Record the integrated fluorescence intensity (

    
    ) (area under the emission curve) for both sample and reference using identical slit widths and detector voltage.
    
  • Calculation: Apply the comparative equation:



Table 1: Variable Definitions

Symbol Parameter Note

|


 | Quantum Yield | S = Sample, R = Reference |
| 

| Integrated Intensity | Area under emission peak | |

| Absorbance | Must be measured at

| |

| Refractive Index | Solvent dependent (e.g., Water=1.33, DMSO=1.[1]47) |
Visualization: Characterization Workflow

Q2CA_Characterization cluster_Solv Solvatochromism Check cluster_QY Quantum Yield (QY) Sample Q2CA Derivative (Solid) Stock Stock Solution (DMSO/MeOH) Sample->Stock Solvents Dilute in: 1. Toluene 2. THF 3. PBS Buffer Stock->Solvents AbsCheck Dilute to Abs < 0.1 OD Stock->AbsCheck Spectra Record Abs/Em (Check Shift) Solvents->Spectra Standard Compare vs. Quinine Sulfate AbsCheck->Standard Match Abs Calc Calculate u03A6 Standard->Calc

Figure 1: Workflow for photophysical characterization, ensuring solvent effects and inner-filter corrections are addressed.

Chemosensing Applications (Metal Ion Detection)

Q2CA derivatives are premier scaffolds for detecting Zn²⁺, Cu²⁺, and Hg²⁺.[1] The mechanism typically involves the Chelation-Enhanced Fluorescence (CHEF) effect.

  • Free Ligand (Off): Nitrogen lone pair quenches fluorescence via PET.[1]

  • Complex (On): Metal binding locks the lone pair and rigidifies the structure, inhibiting PET and vibration-induced relaxation.

Protocol: Job’s Plot (Stoichiometry Determination)

To validate a sensor, you must determine the binding stoichiometry (e.g., 1:1 vs 1:2).[1]

Theory: The total molar concentration of metal and ligand is held constant, while their mole fractions vary.[4] The maximum fluorescence intensity corresponds to the binding stoichiometry.[5]

Step-by-Step Protocol:

  • Stock Prep: Prepare equimolar solutions (

    
    ) of the Q2CA Ligand (
    
    
    
    ) and Metal Ion (
    
    
    ) in the same buffer/solvent.
  • Series Preparation: Prepare 11 vials maintaining a total volume of 3 mL (or similar) but varying ratios:

    • Vial 1: 3.0 mL

      
       + 0.0 mL 
      
      
      
      (Mole fraction
      
      
      )[1]
    • Vial 6: 1.5 mL

      
       + 1.5 mL 
      
      
      
      (Mole fraction
      
      
      )[1]
    • Vial 11: 0.0 mL

      
       + 3.0 mL 
      
      
      
      (Mole fraction
      
      
      )[1]
  • Measurement: Record fluorescence intensity at

    
     for each vial.
    
  • Analysis: Plot Fluorescence Intensity (

    
    ) vs. Mole Fraction of Metal (
    
    
    
    ).
    • Peak at 0.5: Indicates 1:1 stoichiometry.

    • Peak at 0.33: Indicates 1:2 (Metal:Ligand) stoichiometry (if plotting

      
      ).[1]
      
Visualization: Sensing Mechanism & Workflow

Q2CA_Sensing Ligand Free Q2CA Ligand (Weak Fluorescence) Binding Coordination (N & O sites) Ligand->Binding Metal Analyte (Znu00B2u207A) Metal->Binding Mechanism Mechanism: 1. PET Inhibition 2. Rigidification (CHEF) Binding->Mechanism Complex Metal-Ligand Complex (Strong Fluorescence) Mechanism->Complex Turn-On Response

Figure 2: The "Turn-On" mechanism.[1] Metal coordination blocks quenching pathways (PET) and rigidifies the scaffold.

Biological Applications: Live Cell Imaging[1][2][3]

Q2CA derivatives are membrane-permeable and can track intracellular Zn²⁺ pools (labile zinc).[1]

Protocol: Intracellular Zinc Imaging

Reagents:

  • Q2CA Sensor (1 mM stock in DMSO).[1]

  • HeLa or HEK293 cells.[1]

  • ZnCl₂ / Pyrithione (for positive control).[1]

  • TPEN (for negative control/reversibility check).[1]

Workflow:

  • Seeding: Plate cells on confocal dishes and grow to 70% confluence.

  • Dye Loading: Incubate cells with 10–20

    
     Q2CA sensor  in culture media for 30 minutes at 37°C.
    
    • Warning: Avoid serum-rich media during loading if the sensor binds albumin.

  • Wash: Wash 3x with PBS to remove extracellular dye (reduces background).[1]

  • Baseline Imaging: Acquire images (Excitation ~350–400 nm, Emission ~450–550 nm).[1]

  • Validation (On-Chip):

    • Add Zn²⁺/Pyrithione (10

      
      ) : Fluorescence should increase (saturation).[1]
      
    • Add TPEN (20

      
      ) : Fluorescence should decrease (chelation of Zn²⁺ by TPEN).[1]
      

References

  • Williams, A. T. R., et al. (1983).[1] "Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer." The Analyst. (Standard protocol for comparative QY).

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (The authoritative text on fluorescence mechanisms). [1]

  • Job, P. (1928).[1] "Formation and Stability of Inorganic Complexes in Solution." (Origin of Job's Plot).

  • Qin, W., et al. (2016).[1] "An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging." Sensors and Actuators B: Chemical.

  • Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields." (Technical Note).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid

[1] Executive Summary: The "Brick Dust" Challenge Researchers often encounter precipitation ("crash-out") when transitioning this compound from organic stock solutions to aqueous bioassay media.[1] The Chemical Root Caus...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Brick Dust" Challenge

Researchers often encounter precipitation ("crash-out") when transitioning this compound from organic stock solutions to aqueous bioassay media.[1]

The Chemical Root Cause: This molecule possesses a rigid, planar quinolone scaffold.[1][2] The high lattice energy (indicated by a high melting point, typically >250°C) and the intermolecular


 stacking make it resistant to dissolution.[1] Furthermore, the 8-methoxy group adds lipophilicity compared to its parent compound (Kynurenic acid), exacerbating aqueous insolubility at neutral pH.[1]

The Solution: You must exploit the ionizable carboxylic acid moiety (


).[1] By converting the acid to its carboxylate salt or encapsulating the hydrophobic core, you can achieve bioassay-compatible concentrations without exceeding DMSO toxicity limits.[1]

Decision Matrix: Selecting Your Protocol

Do not default to DMSO. Use this logic flow to determine the safest method for your specific assay sensitivity.

Solubility_Decision_Tree Start Start: Solid Compound Check_Conc Required Final Concentration in Assay Well? Start->Check_Conc Low_Conc Low (< 50 µM) Check_Conc->Low_Conc Low High_Conc High (> 50 µM) Check_Conc->High_Conc High Check_Sens Is Assay Sensitive to DMSO? (e.g., Primary Neurons, Stem Cells) Low_Conc->Check_Sens Method_C Method C: Cyclodextrin Complex (High Solubility + Stability) High_Conc->Method_C Recommended Method_A Method A: Aqueous Base (Salt) (Zero DMSO) Check_Sens->Method_A Yes (Avoid DMSO) Method_B Method B: DMSO Stock (Standard) Check_Sens->Method_B No (DMSO OK)

Figure 1: Strategic decision tree for solubilization based on assay requirements and compound concentration.

Detailed Protocols

Method A: The "Salt Switch" (Aqueous/Zero DMSO)

Best for: Primary cell cultures, in vivo injections, and DMSO-sensitive enzyme assays.[1][2]

Mechanism: The carboxylic acid at position C2 is deprotonated by a strong base, creating a water-soluble sodium salt.[1] The 8-methoxy group remains neutral but is carried into solution by the ionic charge of the carboxylate.[1]

Step-by-Step:

  • Calculate: Determine the moles of compound.

  • Dissolve: Add 1.1 equivalents of 0.1 M NaOH or KOH.

    • Tip: Do not use water yet.[1][3] Add the base directly to the powder.[1] The slight excess (0.1 eq) ensures complete deprotonation.[1]

  • Sonicate: Sonicate in a water bath at 37°C for 5–10 minutes until clear.

  • Dilute: Slowly add PBS or water to reach the desired stock concentration (e.g., 10 mM).

  • pH Adjustment (Critical): Check the pH. If it is > 8.5, carefully adjust back to pH 7.4–8.0 using dilute HCl.[1]

    • Warning: Do not drop the pH below 6.[1]0. The compound will protonate and precipitate immediately.[1][2]

Method B: The "Solvent Shift" (DMSO Standard)

Best for: Robust cell lines (HeLa, HEK293) and high-throughput screening.[1][2]

Step-by-Step:

  • Weigh: Prepare a 10 mM to 50 mM stock in 100% anhydrous DMSO.

  • Dissolve: Vortex vigorously. If particles persist, warm to 37°C.[1]

  • The "Intermediate" Step (Anti-Crash Protocol):

    • Do not pipette 100% DMSO stock directly into the cell culture well.[1] This creates a local high-concentration "shock zone" where the compound precipitates before mixing.[1]

    • Correct Technique: Prepare a 10x or 100x intermediate dilution in culture media, vortex immediately, and then apply this intermediate to the cells.[1][2]

Method C: The "Trojan Horse" (Cyclodextrin Complexation)

Best for: High concentrations (>100 µM), animal studies, or long-term stability.[1][2]

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic cavity.[1] The quinoline core (and the 8-methoxy group) sits inside this cavity, while the hydrophilic exterior interacts with water.[1]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).[1]

  • Addition: Add the solid 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid to this vehicle.

  • Agitation: Shake or rotate at room temperature for 24 hours.

    • Note: This achieves equilibrium solubility, often increasing it by 10–50 fold compared to water alone.[1]

  • Filter: Pass through a 0.22 µm PVDF filter to sterilize and remove un-dissolved particles.[1]

Data & Limits

ParameterValue / LimitNotes
Molecular Weight ~219.2 g/mol
Predicted pKa (COOH) 3.5 – 4.2Ionized at physiological pH (7.[1]4)
Max Solubility (Water) < 0.1 mg/mLAt neutral pH without salt formation
Max Solubility (DMSO) ~10–20 mg/mLDependent on moisture content (keep anhydrous)
Max Solubility (0.1 N NaOH) > 5 mg/mLForms sodium salt
Cell Toxicity (DMSO) Limit < 0.5% v/vIdeally < 0.1% for neurons/stem cells

Troubleshooting: The "Crash-Out" Phenomenon

Symptom: The media turns cloudy or crystals appear under the microscope after adding the compound.

The Mechanism: When you dilute a DMSO stock into aqueous media, the solvent environment changes instantly. If the final concentration exceeds the thermodynamic solubility of the neutral form of the molecule in water, and the kinetics of precipitation are faster than the kinetics of solubilization (mixing), the compound forms micro-crystals.

Crash_Out_Mechanism Stock DMSO Stock (Solubilized) Mixing Rapid Mixing with Aqueous Buffer Stock->Mixing State_A Supersaturated State (Unstable) Mixing->State_A Precip Precipitation (Thermodynamic Stability) State_A->Precip High Conc. or Slow Mixing Soluble Stable Solution (Kinetic/Thermodynamic) State_A->Soluble Low Conc. or Cyclodextrin

Figure 2: The kinetic pathway of precipitation during dilution.

Fixes:

  • Reduce Concentration: You may be operating above the saturation limit.

  • Warm the Media: Pre-warm culture media to 37°C before adding the compound.

  • Stepwise Dilution: Dilute 1:10 in DMSO first, then 1:10 in PBS, then into media.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the stock solution? A: No. Quinolone carboxylic acids can decarboxylate under high heat and pressure (the "Conrad-Limpach" thermal degradation pathway).[1] Always use 0.22 µm filtration for sterilization.[1]

Q: Why did my solution turn yellow? A: This is normal. Quinolone derivatives are often chromophores.[1] However, if it turns dark brown or black, oxidation has occurred (likely due to light exposure).[1] Store stocks in amber vials at -20°C.

Q: Can I use Ethanol instead of DMSO? A: Generally, no.[1][2] Planar quinolines have poor solubility in ethanol compared to DMSO.[1][2] Ethanol is also more volatile, leading to concentration changes over time.[1]

References

  • Sigma-Aldrich. Product Information: Kynurenic Acid (Structural Analog).[1][2]Link[1]

    • Context: Establishes baseline solubility for the 4-oxo-quinoline-2-carboxylic acid scaffold (Soluble in 0.1 N NaOH and DMSO).
  • SelleckChem. Kynurenic Acid Solubility Data.Link[1][2]

    • Context: Confirms DMSO solubility limits (~19 mg/mL)
  • National Institutes of Health (NIH) / PubChem. Compound Summary: 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.[1][4]Link[1]

    • Context: Verifies chemical structure and physicochemical properties.[1][2][5]

  • Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." BMC Pharmacology and Toxicology, 2013.[1] Link[1]

    • Context: Authoritative source on DMSO toxicity limits (0.1% vs 1%) in various cell lines.[1][6]

  • Loftsson, T., et al. "Cyclodextrins in drug delivery."[1][2] Expert Opinion on Drug Delivery, 2005.[1] Link

    • Context: Validates the mechanism of HP-β-CD for solubilizing hydrophobic aromatics.[1]

Sources

Optimization

troubleshooting purification of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Technical Support Center: Purification of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid Case ID: #QM-8M-PUR Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Solubility, Purity, and Isolation o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid

Case ID: #QM-8M-PUR Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Solubility, Purity, and Isolation of Kynurenic Acid Derivatives[1]

Executive Summary & Molecule Profile

User Query: "I am struggling to purify 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. It crashes out as a fine powder that traps impurities, or it refuses to dissolve in standard organic solvents for recrystallization."[1][2]

Technical Assessment: This molecule belongs to the class of Kynurenic Acid derivatives .[2][3] These compounds are notorious in medicinal chemistry for their "brick dust" properties—high melting points (>250°C) and poor solubility in neutral organic solvents and water.[2]

Key Physicochemical Constraints:

  • Tautomerism: Exists primarily in the 4-oxo form (quinolone) rather than the 4-hydroxy form in the solid state.

  • Amphoteric Nature: Contains a basic nitrogen (masked by the amide-like lactam structure) and an acidic carboxylic acid.[2]

  • Solubility Profile:

    • High pH (>10):[2] Soluble (Carboxylate salt).[2]

    • Low pH (<1):[2] Soluble (Protonated cation, though less soluble than the anion).[2]

    • Neutral pH (3–5):Insoluble (Isoelectric point/Free acid).[2]

Diagnostic Triage: What is your primary symptom?

Symptom A: "The solid is sticky, brown, or black."[1][2]
  • Cause: Oxidation of the electron-rich 8-methoxy aniline precursor or polymerization of byproducts.

  • Immediate Action: Do not attempt to recrystallize yet. You must perform a Charcoal Filtration during the basic salt phase (see Protocol A).[2]

Symptom B: "I acidify the solution, but nothing precipitates."
  • Cause: You may have over-acidified to pH < 1, forming the soluble hydrochloride salt, or the volume of water is too high.[1][2]

  • Immediate Action: Adjust pH slowly to the isoelectric point (approx. pH 3–4) .[2] If the volume is huge, concentrate the aqueous layer under reduced pressure before acidification.[1][2]

Symptom C: "It won't dissolve in Methanol or Ethanol for recrystallization."[2]
  • Cause: This is expected.[2] The crystal lattice energy is too high for simple alcohols.

  • Immediate Action: Switch to Glacial Acetic Acid or DMF/Water (see Protocol B).[2]

Core Protocols

Protocol A: The Acid-Base "Reprecipitation" (Primary Purification)

Best for: Removing non-acidic impurities (unreacted anilines) and inorganic salts.[2]

The Logic: This method exploits the molecule's acidity.[2] Impurities that do not form salts at pH 10 will remain insoluble or stay in the organic wash, while your product dissolves.[1][2]

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until mostly dissolved.

    • Note: If a dark gum remains insoluble, this is likely impurity.[1][2]

  • Charcoal Treatment (Optional but Recommended): Add activated carbon (10% w/w), stir for 30 mins at 50°C, and filter through Celite while warm. The filtrate should be clear yellow/orange.

  • Extraction (The Wash): Extract the aqueous basic layer with Ethyl Acetate (2x).[2] Discard the organic layer (this removes unreacted aniline starting materials).

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.

  • Target pH: Monitor pH. Massive precipitation will occur around pH 3–4 .[2]

    • Critical: Do not shoot past pH 2, or the product may redissolve as the cationic salt.[1][2]

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), then wash with cold Acetone (to dry the solid).[2]

Protocol B: Recrystallization (High Purity)

Best for: Final polishing to >99% purity.[2]

Solvent SystemProcedureProsCons
Glacial Acetic Acid Heat to reflux until dissolved. Cool slowly to RT.Excellent crystal quality.Yield loss if not cooled sufficiently.[2]
DMF / Water Dissolve in min. hot DMF. Add hot water until turbid. Cool.High recovery.DMF is hard to remove (requires high vac drying).[2]
DMSO / Ethanol Dissolve in min. hot DMSO. Add hot EtOH.Good for heat-sensitive analogs.DMSO removal is difficult.[2]

Visual Troubleshooting Guides

Workflow Visualization: Acid-Base Purification

This diagram outlines the logical flow to separate the 8-methoxy derivative from common synthetic impurities.

PurificationWorkflow Start Crude Solid (Contains Anilines, Tars) BaseStep Suspend in 1M NaOH (Target pH > 10) Start->BaseStep Filter1 Filter / Extract with EtOAc BaseStep->Filter1 LiquidPhase Aqueous Filtrate (Contains Product as Na-Salt) Filter1->LiquidPhase Filtrate SolidWaste Solid/Organic Waste (Discard Anilines/Tars) Filter1->SolidWaste Residue/Organic Layer AcidStep Slowly add 2M HCl Target pH 3-4 LiquidPhase->AcidStep Precipitate Precipitate Forms (Free Carboxylic Acid) AcidStep->Precipitate FinalFilter Filter & Wash (H2O then Acetone) Precipitate->FinalFilter Dry Dry under Vacuum (>60°C) FinalFilter->Dry

Caption: Logical flow for removing non-acidic impurities via pH manipulation.

Solubility Logic: The "U" Curve

Understanding the pH-solubility relationship is critical to avoid yield loss.

SolubilityCurve LowPH pH < 1 (Cationic Form) Soluble MidPH pH 3 - 5 (Zwitterion/Free Acid) INSOLUBLE (Precipitate) LowPH->MidPH Add Base MidPH->LowPH Over-acidification HighPH pH > 9 (Anionic Form) Soluble MidPH->HighPH Over-basification HighPH->MidPH Add Acid

Caption: The solubility profile of quinolone carboxylic acids. Isolation must occur in the red zone.

Frequently Asked Questions (FAQ)

Q: My product has a high melting point (>250°C). Is this normal? A: Yes. The intermolecular hydrogen bonding between the carboxylic acid and the 4-oxo/NH group creates a very stable crystal lattice. Do not use melting point as the sole purity indicator; use 1H-NMR (in DMSO-d6) or HPLC .

Q: I see a small impurity peak in NMR around 6.0-6.5 ppm. What is it? A: This is often the decarboxylated byproduct (8-methoxy-4-quinolone). This occurs if the reaction mixture was heated too high (>250°C) during synthesis or if the workup involved prolonged heating in acidic conditions.[2]

  • Fix: This impurity is less acidic than your product.[2] Repeat Protocol A (Acid-Base), but be very careful to stop acidification at pH 4.[2]5. The decarboxylated species is weak and may stay in solution or can be washed away with hot ethyl acetate (in which the carboxylic acid is insoluble).[2]

Q: Can I use Silica Gel Chromatography? A: It is difficult. The compound streaks badly due to the carboxylic acid.[2]

  • Fix: If you must use a column, use a mobile phase containing 1% Acetic Acid or 0.5% Formic Acid (e.g., DCM:MeOH:AcOH 90:9:[1][2]1) to suppress ionization and reduce streaking.[2]

References

  • Solubility & Synthesis of Quinolone Carboxylic Acids: Grohe, K., & Heitzer, H. (1987).[1][2] Cycloacylation of enamines.[2] I. Synthesis of quinoline-2-carboxylic acids. Liebigs Annalen der Chemie.

  • Kynurenic Acid Derivatives & Physicochemical Properties: Turski, M. P., et al. (2013).[1][2] Kynurenic Acid in the Digestive System—New Facts, New Challenges. International Journal of Tryptophan Research.

  • General Purification of Amphoteric Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Refer to Chapter on Heterocycles/Carboxylic Acids).

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid

[1] Common Names: 8-Methoxykynurenic acid; 8-MeO-KYNA; 8-Methoxy-4-hydroxyquinoline-2-carboxylic acid.[1][2] Target Audience: Researchers using 8-MeO-KYNA as an NMDA receptor antagonist or pharmacological probe.[1] Core...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Common Names: 8-Methoxykynurenic acid; 8-MeO-KYNA; 8-Methoxy-4-hydroxyquinoline-2-carboxylic acid.[1][2] Target Audience: Researchers using 8-MeO-KYNA as an NMDA receptor antagonist or pharmacological probe.[1]

Core Technical Overview

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid is a derivative of kynurenic acid.[1] While it is a potent pharmacological tool, its utility is frequently compromised by poor aqueous solubility and photolability .[1]

At physiological pH (7.4), the compound exists primarily as a mono-anion (carboxylate deprotonated,


).[1] However, the lipophilic 8-methoxy group and the rigid quinoline core create strong crystal lattice energy, making direct dissolution in neutral buffers difficult.[1]
Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Handling
Molecular Weight 219.19 g/mol --
pKa (COOH) ~2.5 – 3.2Deprotonated (anionic) at pH 7.[1]4.
pKa (OH/NH) > 10Neutral/Protonated at pH 7.[1]4.
Solubility (Water) Very Poor (< 0.1 mg/mL)Do not attempt to dissolve directly in PBS/Media.[1]
Solubility (DMSO) High (~50–75 mM)Preferred solvent for stock solutions.[1]
Solubility (1M NaOH) Moderate (~50 mM)Alternative for non-DMSO applications.[1]
Tautomerism 4-oxo vs. 4-hydroxyBoth forms refer to the same chemical entity; equilibrium depends on solvent.[1]

Troubleshooting Guide: Solubilization & Stability

Issue #1: "The compound precipitates when I add the stock to my assay buffer."

Diagnosis: This is a "Crash-Out" event caused by the hydrophobic effect.[1] When a high-concentration DMSO stock is diluted into an aqueous buffer (high dielectric constant), the compound's solubility drops exponentially.[1]

The Fix: The "Step-Down" Dilution Protocol Do not squirt the stock directly into a large volume of static buffer.[1]

  • Vortexing: Vortex the buffer rapidly while adding the stock solution dropwise.

  • Warmth: Pre-warm the buffer to 37°C before addition.

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v) if possible. If precipitation persists, verify if the concentration exceeds the thermodynamic solubility limit in water (approx. 100-500 µM depending on salt/temperature).[1]

Issue #2: "My results are inconsistent after the tube sat on the bench for 4 hours."

Diagnosis: Photodegradation.[1] Quinoline derivatives are fluorophores and are susceptible to UV/Visible light-induced degradation (oxidation or decarboxylation) in solution.[1]

The Fix:

  • Amber Tubes: Always store stocks and working solutions in amber microcentrifuge tubes.[1]

  • Aluminum Foil: If amber tubes are unavailable, wrap vessels in foil.

  • Time-Limit: Discard working solutions after 4-6 hours at room temperature.

Experimental Workflows (Visualized)

Workflow A: Preparation of Stable Stock Solutions

This decision tree guides you through selecting the correct solvent system based on your downstream assay requirements.[1]

StockPrep Start Start: 8-MeO-KYNA Powder CheckAssay Is DMSO tolerated in your biological assay? Start->CheckAssay YesDMSO Yes (DMSO OK) CheckAssay->YesDMSO High Tolerance NoDMSO No (Cells Sensitive) CheckAssay->NoDMSO Low Tolerance DissolveDMSO Dissolve in 100% DMSO (Target: 10-50 mM) YesDMSO->DissolveDMSO AliquotDMSO Aliquot & Store -20°C (Protect from Light) DissolveDMSO->AliquotDMSO DissolveBase Dissolve in 0.1 - 1.0 M NaOH (Target: 10-25 mM) NoDMSO->DissolveBase CheckPH Dilute into Buffer & Check pH immediately DissolveBase->CheckPH AdjustPH Back-titrate with HCl (Careful: Risk of Precipitation) CheckPH->AdjustPH

Figure 1: Decision tree for solubilization strategies. DMSO is the preferred route for stability, while NaOH is necessary for DMSO-sensitive biological systems.[1]

Workflow B: Stability Factors & Degradation Pathways

Understanding the environmental triggers that compromise 8-MeO-KYNA integrity.[1]

StabilityFactors Compound 8-MeO-KYNA (Solution State) PhotoDeg Photodegradation (Oxidation/Ring Cleavage) Compound->PhotoDeg High Risk Precip Precipitation (Protonation of COO-) Compound->Precip High Risk Stable Stable Mono-Anion (Soluble) Compound->Stable Optimal Hydrolysis Physical Aggregation (Concentration Gradients) Compound->Hydrolysis Moderate Risk Light UV/Vis Light Exposure Light->Compound pH_Low Acidic pH (< 4.0) pH_Low->Compound pH_Phys Physiological pH (7.4) pH_Phys->Compound Temp Freeze/Thaw Cycles Temp->Compound

Figure 2: Interaction map showing how environmental factors (Light, pH, Temperature) influence the chemical and physical stability of the compound.[1]

Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of 8-MeO-KYNA? A: No. While the quinoline ring is thermally robust, autoclaving (121°C) can induce decarboxylation or hydrolysis of the methoxy group.[1] Furthermore, autoclaving usually happens in glass, and quinolines can adsorb to glass surfaces.[1] Sterilize by filtration (0.22 µm PVDF or PES membrane) after solubilization.

Q: I see two different structures online: one with a ketone (C=O) and one with a hydroxyl (-OH) at position 4.[1] Which one is correct? A: Both are correct. This is keto-enol tautomerism .

  • Solid state/Neutral solution: Often depicted as the 4-oxo (keto) form (1H-quinoline).[1]

  • Basic solution: The 4-hydroxy (enol) character becomes more relevant.[1]

  • Practical Note: This does not affect your molarity calculations; the molecular weight remains the same.[1]

Q: What is the maximum shelf-life of the stock solution? A:

  • Powder: >2 years at -20°C (desiccated).[1][3]

  • DMSO Stock (stored at -20°C): 6 months.[1]

  • Aqueous Working Solution: Prepare fresh daily. Do not store.

Q: Why does the protocol recommend checking pH after adding the drug to the media? A: 8-MeO-KYNA is a weak acid.[1] If you add a high concentration (e.g., 1 mM) of the sodium salt (prepared in NaOH) to a weakly buffered medium, you may shift the pH of the medium alkaline. Always verify pH is 7.4 to ensure the observed biological effect is due to the drug, not the pH shift.

References

  • Chemical Identity & Properties: PubChem. 8-Methoxykynurenic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Photostability of Quinolines: European Medicines Agency.[1] ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • pKa & Ionization: Organic Chemistry Data. pKa Values of Carboxylic Acids and Quinolines. Available at: [Link][1]

Sources

Optimization

Technical Support Center: 8-Methoxyquinoline (8-MQ) Chemistry

This guide addresses the specific challenges of overcoming steric hindrance in 8-methoxyquinoline (8-MQ) derivatives. The 8-methoxy group introduces a unique "peri-strain" interaction with the N1 nitrogen and C2 position...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of overcoming steric hindrance in 8-methoxyquinoline (8-MQ) derivatives. The 8-methoxy group introduces a unique "peri-strain" interaction with the N1 nitrogen and C2 position, necessitating deviations from standard quinoline protocols.

The Core Problem: The "Peri-Buttressing" Effect

Before troubleshooting, you must understand the structural root cause. In 8-methoxyquinoline, the methoxy group at C8 and the lone pair of the Nitrogen at N1 occupy the same spatial region (the peri positions).

  • Steric Clash: The Van der Waals radius of the methoxy group forces the N-lone pair out of plane or blocks the approach of electrophiles/metals to the N1-C2 face.

  • Electronic Conflict: While the methoxy group is electron-donating (+M), its steric bulk often overrides electronic activation at the C2 position during metal-catalyzed reactions.

Visualization: The Steric Landscape

The following diagram illustrates the "Blocked Zone" created by the C8-OMe group.

StericLandscape cluster_molecule 8-Methoxyquinoline Steric Map cluster_outcome Consequences C8 C8-Methoxy Group (Steric Bulk) N1 N1 Nitrogen (Coordination Site) C8->N1 Peri-Repulsion (Blocks Metal Binding) C2 C2 Position (Reaction Site) C8->C2 Remote Steric Shielding N1->C2 Electronic Deactivation Fail1 Failed Ligand Exchange N1->Fail1 Fail2 Inhibited C2-H Activation C2->Fail2

Figure 1: The C8-Methoxy group creates a "Kill Zone" (Red Arrow) preventing standard N-coordination and shielding the C2 position.

Troubleshooting Module: C2-Functionalization Fails

Symptom: Standard C-H activation (e.g., Rh(III) or Pd(II) catalyzed arylation) results in <10% yield or recovered starting material. Diagnosis: The catalyst cannot coordinate to N1 effectively to initiate the cyclometallation step due to the 8-OMe bulk.

Solution Protocol: The N-Oxide "Shunt" Strategy

Instead of forcing a metal to bind to the hindered Nitrogen, oxidize the Nitrogen first. The N-oxide oxygen atom extends further away from the ring, bypassing the steric clash and activating the C2 position via an addition-elimination mechanism.

Step-by-Step Workflow:

  • N-Oxidation:

    • Reagents: m-CPBA (1.2 equiv) in DCM or H2O2/Acetic Acid.

    • Checkpoint: Monitor via TLC. 8-MQ-N-oxide is significantly more polar (lower Rf) than 8-MQ.

  • C2-Functionalization (The "Reissert-Henze" Logic):

    • Reagents: Activator (e.g., p-TsCl, BzCl, or POCl3) + Nucleophile (R-MgBr, Cyanide, or Indole).

    • Mechanism:[1][2][3][4] The activator binds to the N-oxide oxygen. The nucleophile attacks C2 (now highly electrophilic). Elimination restores aromaticity.

  • Deoxygenation (If needed):

    • Reagents: PCl3 or Zn/AcOH.

Data Comparison: Direct vs. N-Oxide Route

Reaction TypeDirect 8-MQ Yield8-MQ N-Oxide YieldNotes
C2-Arylation (Pd-cat) < 15%78-85%N-oxide acts as a better directing group here.
C2-Chlorination 0% (No reaction)92% (POCl3)Classic transformation.
C2-Cyanation < 5%88% (TMSCN/BzCl)Reissert-Henze reaction.

Troubleshooting Module: Minisci Reaction (Radical Alkylation)

Symptom: Reaction turns black/tarry; low yield of C2-alkylated product. Diagnosis: 8-Methoxyquinoline is electron-rich. Standard Minisci conditions (Ag+/S2O8) are too oxidative, leading to radical polymerization of the substrate rather than controlled alkylation. Furthermore, the steric bulk at C8 destabilizes the N-radical cation intermediate.

Solution Protocol: Acid-Mediated Control

The Fix: You must protonate the Nitrogen fully to increase the electrophilicity of the C2 position and prevent oxidative degradation.

  • Solvent System: Switch to DCM/Water (biphasic) or TFA/Acetonitrile .

    • Why: TFA (Trifluoroacetic acid) protonates the 8-MQ. The protonated species is more reactive toward nucleophilic radicals (alkyl radicals) and less prone to oxidation.

  • Radical Source: Avoid harsh oxidants (Persulfates) if possible. Use Zinc Sulfinate salts (Baran reagents) or Carboxylic Acids with photocatalysis (Ir-catalysts).

  • Temperature: Lower the temperature to 0°C or RT. Do not reflux.

MinisciFix Start Start: 8-Methoxyquinoline Decision Check Conditions Start->Decision BadPath Standard: Ag+/S2O8/Heat Decision->BadPath High Oxidative Stress GoodPath Optimized: TFA (5 equiv) + Zn-Sulfinate + DCM/H2O Decision->GoodPath Protonation Control ResultBad Polymerization / Tar BadPath->ResultBad ResultGood C2-Alkylation (60-80%) GoodPath->ResultGood

Figure 2: Decision tree for radical alkylation. Acidic buffering is non-negotiable for 8-methoxy substrates.

FAQ: Common Pitfalls & Quick Fixes

Q: Can I use Lewis Acids (BBr3, AlCl3) to catalyze reactions on the ring? A: Proceed with extreme caution. These Lewis acids are classic demethylating agents. 8-Methoxyquinoline will rapidly convert to 8-Hydroxyquinoline (a chelator) in the presence of BBr3. If you need a Lewis Acid, use mild lanthanide triflates (e.g., Sc(OTf)3) or maintain low temperatures (-78°C).

Q: My Pd-catalyzed cross-coupling (Suzuki/Buchwald) at C2 isn't working. The catalyst dies. A: The 8-OMe group prevents the formation of the square-planar Pd complex required for the oxidative addition step if the ligand is too bulky.

  • Fix: Switch to Buchwald Pre-catalysts (e.g., XPhos Pd G2) rather than mixing Pd(OAc)2 + Ligand in situ. The pre-catalyst ensures the active species is formed before the substrate can interfere.

Q: How do I remove the N-oxide after the reaction? A: If PCl3 is too harsh, use Molybdenum Hexacarbonyl (Mo(CO)6) in refluxing ethanol. It is a chemoselective deoxygenation method that leaves sensitive functional groups (like esters or nitriles) intact.

References

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. Source: ACS Catalysis / NIH Context: Establishes the N-oxide strategy for overcoming site selectivity issues in quinolines. URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation. Source: Semantic Scholar / Review Context: Comprehensive review of C2 vs C8 functionalization and the impact of directing groups. URL:[Link]

  • Late-Stage Heteroarene Alkylation via Minisci Reaction. Source: ACS Publications Context: Protocols for alkylating electron-rich heteroarenes (like methoxyquinolines) using flow chemistry and acid mediation. URL:[Link]

  • A Study of the Correlation between the Bulkiness of peri-Substituents. Source: MDPI Context: Fundamental physical organic chemistry explaining the distortion and steric repulsion in 1,8-substituted naphthalene/quinoline systems. URL:[Link]

Sources

Troubleshooting

optimizing recrystallization yield of 4-oxo-1H-quinoline-2-carboxylic acids

Topic: Optimizing Recrystallization Yield & Purity Ticket ID: CHEM-SUP-KYNA-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Yield & Purity Ticket ID: CHEM-SUP-KYNA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Challenge of the "Brick Dust"

Welcome to the technical support hub for 4-oxo-1H-quinoline-2-carboxylic acids (also known as kynurenic acid derivatives). If you are here, you are likely facing a common paradox: your product is a high-melting-point solid that refuses to dissolve in common solvents (ethanol, dichloromethane) but traps impurities like a sponge.

These molecules are zwitterionic in nature. The interplay between the basic quinoline nitrogen, the acidic carboxylic acid at C2, and the tautomeric 4-hydroxyl/oxo group creates a rigid crystal lattice. Standard organic purification rules often fail here. This guide focuses on breaking that lattice to maximize yield without triggering the dreaded decarboxylation.

Module 1: Troubleshooting Low Yields & Solubility

User Issue: "My product won't dissolve in boiling ethanol, or it crashes out instantly as an amorphous powder."

Diagnosis: You are fighting the crystal lattice energy. 4-oxo-quinoline-2-carboxylic acids often exist as intermolecularly hydrogen-bonded dimers or stacks. Ethanol is too weak to disrupt these interactions effectively for recrystallization, leading to "brick dust" precipitation rather than crystal growth.

The Solution: The Polarity Switch You must use a solvent system that can protonate or deprotonate the zwitterion to increase solubility, or use a high-dipole aprotic solvent.

Solvent Selection Decision Matrix

SolventSelection Start Start: Characterize Crude Solid SolubilityCheck Is it soluble in boiling Glacial Acetic Acid? Start->SolubilityCheck AcOH_Yes Use Glacial Acetic Acid (Protocol B) SolubilityCheck->AcOH_Yes Yes AcOH_No Is it soluble in DMF or DMSO at 80°C? SolubilityCheck->AcOH_No No DMF_Yes Use DMF/Water Anti-solvent Method AcOH_No->DMF_Yes Yes DMF_No Extreme Insolubility detected AcOH_No->DMF_No No SaltForm Convert to Na+ Salt (Dissolve in NaOH) DMF_No->SaltForm Precip Precipitate with HCl (Protocol A: pH Swing) SaltForm->Precip

Caption: Figure 1. Solvent selection logic for zwitterionic quinolines. Acetic acid is the preferred thermal method; pH swing is the fallback for intractable solids.

Module 2: Impurity Management (The "Tar" Problem)

User Issue: "My crystals are brown/black, even after recrystallization."

Diagnosis: The Conrad-Limpach synthesis typically requires high temperatures (250°C+), resulting in oxidative polymerization of unreacted anilines. These "tars" occlude into the crystal lattice of your product.

The Solution: Charcoal Filtration in Base Do not attempt to charcoal treat in organic solvents; the viscosity is often too high and solubility too low.

  • Dissolve in Base: Convert the acid to its sodium salt using 2M NaOH. The "tar" often remains suspended or partially dissolved.

  • Activated Carbon: Add activated charcoal (5% w/w) to the aqueous solution.

  • Filter Cold: Filter through Celite. The ionic form of your product passes through; the non-ionic organic tars get trapped.

  • Re-acidify: Slowly add HCl to regenerate the clean free acid (See Protocol A).

Module 3: Decarboxylation Risks

User Issue: "I lost 50% of my mass, and the NMR shows a missing carboxyl peak."

Diagnosis: You overheated the free acid. 4-oxo-1H-quinoline-2-carboxylic acids are thermally unstable. They decarboxylate to form 4-quinolones (4-oxo-1H-quinoline). This reaction is accelerated by:

  • Temperatures > 220°C.[1][2][3][4][5][6][7]

  • Prolonged boiling in high-boiling solvents (DMSO/DMF).

  • Acidic catalysis at high temperatures.[1]

Preventative Measures:

  • Never dry the free acid in an oven above 100°C. Use a vacuum desiccator over

    
    .
    
  • Avoid boiling DMSO solutions. Dissolve at 80-100°C, then cool.

Standardized Protocols

Protocol A: The "pH Swing" (High Yield / Bulk Purification)

Best for: Initial cleanup of crude material or highly insoluble derivatives.

  • Dissolution: Suspend the crude solid (10 g) in water (100 mL).

  • Basification: Add 2M NaOH dropwise with stirring until the solid dissolves and pH reaches ~10-11. The solution should be clear (dark color is normal).

    • Troubleshooting: If turbidity persists, filter through a Celite pad to remove non-acidic impurities.

  • Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring.

    • Critical Step: Monitor pH.[8] The Isoelectric Point (pI) is usually between pH 3 and 4. Do not overshoot to pH 1, as the protonated cation (

      
      ) might become soluble again.
      
  • Digestion: Once the thick precipitate forms (pH ~3.5), heat the suspension to 60°C for 30 minutes. This "Ostwald ripening" converts amorphous solids into filterable crystals.

  • Filtration: Cool to room temperature, filter, and wash with water followed by acetone (to remove water).

Protocol B: Glacial Acetic Acid Recrystallization (High Purity)

Best for: Final polishing of pharmaceutical-grade material.

  • Ratio: Use approximately 20-30 mL of Glacial Acetic Acid (AcOH) per gram of crude solid.

  • Heating: Heat to reflux (118°C). The solid should dissolve completely.

    • Note: AcOH breaks the intermolecular H-bonds of the quinolone dimer.

  • Hot Filtration: If black specks remain, filter rapidly through a pre-heated glass funnel.

  • Crystallization: Remove from heat.

    • Yield Optimization: Let it cool slowly to room temperature. Then, place in a fridge (4°C) for 4 hours.

  • Collection: Filter the needles.

  • Washing: Wash with a small amount of cold acetic acid, followed by copious diethyl ether or hexanes to remove the acetic acid.

    • Warning: Do not wash with water; it may cause the residual dissolved product to crash out as amorphous powder on top of your crystals.

Data Summary: Solubility Profile

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Ethanol PoorInsolubleLowAvoid (Low yield)
Glacial Acetic Acid High ModerateMediumGold Standard for purity
DMF / DMSO Very HighHighHighHard to remove solvent; risk of decarboxylation
2M NaOH (aq) Very HighN/A (Salt form)LowBest for bulk purification
Water PoorInsolubleLowOnly use as anti-solvent

Visualizing the Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Conrad-Limpach) Workup Evaporate Solvent (Diphenyl Ether/Dowtherm) Crude->Workup PH_Swing Protocol A: pH Swing (NaOH -> Filter -> HCl) Workup->PH_Swing Remove Tars CheckPurity Check Purity (NMR/HPLC) PH_Swing->CheckPurity Recryst Protocol B: Recrystallize (Glacial Acetic Acid) CheckPurity->Recryst <98% Pure Final Pure 4-oxo-1H-quinoline -2-carboxylic acid CheckPurity->Final >98% Pure Recryst->Final

Caption: Figure 2. Integrated purification workflow combining acid-base extraction for bulk cleanup and thermal recrystallization for final polishing.

References

  • Conrad, M., & Limpach, L. (1887).[1] Über die Synthese von Chinolinderivaten aus Acetessigester und aromatischen Aminen. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. 7

  • Gould, S. J., et al. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Bioorganic & Medicinal Chemistry. 9

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. 10

  • MDPI. (2024). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. 11[12][13]

Sources

Optimization

preventing degradation of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid in solution

Topic: Preventing Degradation & Ensuring Stability in Solution Executive Summary 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (also known as 8-Methoxykynurenic Acid or 8-MKA ) presents a dual challenge in solution: phy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation & Ensuring Stability in Solution

Executive Summary

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid (also known as 8-Methoxykynurenic Acid or 8-MKA ) presents a dual challenge in solution: physical instability (precipitation due to pH sensitivity) and photochemical instability (degradation via singlet oxygen generation).

This guide moves beyond basic handling to explain the why behind protocol failures. It treats the molecule not just as a solute, but as a photo-active system that requires specific environmental controls.

Module 1: Physical Stability (Solubility Management)

The Issue: Users frequently report "loss of compound" in aqueous buffers. In 90% of cases, this is not chemical degradation but micro-precipitation . The Mechanism: The molecule is zwitterionic but predominantly acidic. At neutral or acidic pH (pH < 7), the carboxylic acid is protonated, drastically reducing aqueous solubility. Furthermore, the 4-oxo/4-hydroxy tautomerism allows for stacking interactions that favor crystallization.

Troubleshooting Guide: "My compound disappeared in the buffer."
Diagnostic Question Root Cause Corrective Protocol
Did you dissolve directly in water/PBS? Hydrophobic Aggregation. The compound is practically insoluble in neutral water (< 0.1 mg/mL).Use the "Base-First" or DMSO method. (See Protocol A below).
Did you freeze-thaw a DMSO stock? Hygroscopic Precipitation. DMSO absorbs atmospheric water. If water content >10%, 8-MKA precipitates.Aliquot usage. Use single-use aliquots. Do not refreeze.
Is the solution cloudy or "sparkling"? Crystal Nucleation. The solution is supersaturated.Sonication (40°C). Heat and ultrasonic energy are required to break crystal lattice energy.
Protocol A: The "Base-First" Solubilization Method (Recommended)

Rationale: Deprotonating the carboxylic acid (pKa ~ 2-3) and the phenolic hydroxyl (pKa ~ 10-11) creates a repulsive negative charge that prevents aggregation.

  • Weigh the solid compound.

  • Dissolve initially in 100 mM NaOH or 100% Anhydrous DMSO .

    • Target Concentration: 10–50 mM (in DMSO) or 10 mM (in NaOH).

  • Vortex and Sonicate at 40°C for 5–10 minutes until clear.

  • Dilute slowly into the experimental buffer.

    • Critical Step: Ensure the final buffer pH remains > 7.4. If the pH drops below 6.0, the compound will precipitate.

Module 2: Photochemical Stability (The Silent Killer)

The Issue: 8-MKA is structurally related to Kynurenic Acid, a known photosensitizer . The Mechanism: Upon exposure to UV or blue light (300–450 nm), the quinoline core enters an excited triplet state. This energy is transferred to dissolved oxygen, generating Singlet Oxygen (


) . This reactive species attacks the electron-rich 8-methoxy group or the alkene bond at position 3, leading to oxidative ring opening or dimerization.
FAQ: Photostability

Q: Can I use clear tubes if I work quickly? A: No. In dilute solutions (µM range), significant photodegradation can occur within 15–30 minutes under fluorescent bench lights.

Q: Does the solvent matter for light stability? A: Yes. The lifetime of singlet oxygen is longer in deuterated solvents and organic solvents (like DMSO) than in water. Paradoxically, while DMSO dissolves the compound best, it also sustains the reactive species that destroy it if light is present.

Protocol B: The "Dark-Box" Handling Standard
  • Amber Glass Only: Store all stocks in amber borosilicate vials.

  • Foil Wrapping: If amber plasticware is unavailable for serial dilutions, wrap tubes in aluminum foil.

  • Inert Gas (Optional but Recommended): For long-term storage of DMSO stocks, overlay the solution with Argon or Nitrogen to displace dissolved oxygen, thereby blocking the singlet oxygen pathway.

Module 3: Chemical Stability (Thermal & Structural)

The Issue: Decarboxylation and Oxidation. The Mechanism:

  • Decarboxylation: Quinoline-2-carboxylic acids can lose

    
     at high temperatures (>120°C), converting to 4-hydroxy-8-methoxyquinoline. This is catalyzed by acid.[1]
    
  • Chelation: The 4-oxo and 2-carboxylate groups form a bidentate pocket that chelates divalent cations (

    
    ). This can alter biological activity or solubility.[2][3]
    
Workflow Visualization: Stability Decision Tree

StabilityGuide cluster_legend Legend Start Start: Solid 8-MKA Solvent Select Solvent Start->Solvent Water Water/PBS (Neutral pH) Solvent->Water Avoid Base 100mM NaOH or DMSO Solvent->Base Recommended Precip PRECIPITATION RISK (Zwitterionic aggregation) Water->Precip High Risk Soluble Clear Solution Base->Soluble Storage Storage Condition? Soluble->Storage Light Light Exposure (Clear Vials) Storage->Light Avoid Dark Dark/Amber Vials (-20°C) Storage->Dark Required PhotoDeg PHOTODEGRADATION (Singlet Oxygen Attack) Light->PhotoDeg Heat Autoclave/High Heat? Dark->Heat Stable STABLE (Use within 1 month) Heat->Stable If <40°C Decarb DECARBOXYLATION (Loss of CO2) Heat->Decarb If >100°C key Green = Safe Path Red = Degradation Risk

Caption: Decision tree for solubilization and storage. Following the green path ensures minimal degradation.

Module 4: Degradation Pathway Mechanisms

Understanding how the molecule breaks down allows you to validate your assay results. If you observe a loss of potency, check for these specific breakdown products.

DegradationPathways MKA 8-Methoxy-4-oxo- 1H-quinoline-2-COOH UV UV Light + O2 MKA->UV Heat Heat (>120°C) Acidic pH MKA->Heat Cations Mg2+ / Ca2+ MKA->Cations Oxidized Oxidized Dimers / Ring Opening UV->Oxidized Singlet Oxygen Mechanism Decarboxylated 8-Methoxy-4-hydroxyquinoline (Inactive) Heat->Decarboxylated -CO2 Chelate Insoluble Metal Complex (Precipitate) Cations->Chelate Coordination

Caption: Primary degradation pathways. Photolysis (top) and Decarboxylation (middle) are the primary chemical risks.

Summary of Recommendations

ParameterOptimal Condition Critical "Do Not"
Solvent Anhydrous DMSO or 100mM NaOHNeutral Water or PBS (for stock prep)
Concentration

50 mM (Stock)
Supersaturated solutions without heat
Storage Temp -20°C (Liquid stock)Room Temp (in light)
Container Amber Glass (Borosilicate)Clear Plastic or Glass
Atmosphere Argon/Nitrogen overlayOpen air (Oxygen rich)
Handling Protect from light; Sonicate if cloudyAutoclave

References

  • Selleck Chemicals. Kynurenic acid (Quinurenic acid) Product Data Sheet. (Confirming solubility in DMSO and NaOH).

  • Sherin, P. S., et al. (2017). Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid. Free Radical Biology and Medicine. (Mechanistic detail on singlet oxygen and kynurenic acid photochemistry).

  • Reshetnyak, V. I., et al. (2013). Photochemistry of aqueous solutions of kynurenic acid and kynurenine yellow. Journal of Physical Chemistry A. (Establishes the triplet state and photo-instability of the quinoline core).

  • Master Organic Chemistry. Decarboxylation of Carboxylic Acids. (General mechanism for thermal instability of beta-keto/alpha-heteroatom acids).

  • Hello Bio. Kynurenic acid: Solubility & Handling. (Practical guidelines for storage and precipitation avoidance).

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of Quinoline Carboxylic Acids

Topic: Resolving Peak Tailing & Asymmetry Document ID: TS-QCA-001 Status: Active Audience: Analytical Chemists, Method Development Scientists Executive Summary & Problem Diagnosis The Challenge: Quinoline carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry Document ID: TS-QCA-001 Status: Active Audience: Analytical Chemists, Method Development Scientists

Executive Summary & Problem Diagnosis

The Challenge: Quinoline carboxylic acids (e.g., Ciprofloxacin, Quinolinic acid, Kynurenic acid) are notoriously difficult to chromatograph due to their amphoteric nature . They possess a basic nitrogen (quinoline ring, pKa ~6-9) and an acidic moiety (carboxylic acid, pKa ~3-4).

The Symptoms:

  • Severe peak tailing (

    
    ).
    
  • Broad peaks reducing sensitivity.

  • Retention time shifts.[1]

The Root Causes: Peak tailing in this class of compounds is rarely a random error; it is almost always caused by two specific secondary interactions.

Mechanism of Failure (Visualized)

QuinolineInteractions cluster_0 Secondary Interactions Analyte Quinoline Carboxylic Acid (Amphoteric) Silanol Residual Silanol (Si-O⁻) (Stationary Phase) Analyte->Silanol Ionic Interaction (Cation Exchange) Metal Trace Metal Ions (Fe²⁺/Ti⁴⁺) (Frit/Column Wall) Analyte->Metal Chelation (Ligand Binding) Tailing PEAK TAILING (Band Broadening) Silanol->Tailing Metal->Tailing

Figure 1: The dual-mechanism failure mode. The basic quinoline nitrogen undergoes cation exchange with ionized silanols, while the carboxyl/keto groups chelate trace metals.

Module A: The Chemical Fix (Mobile Phase Optimization)

The most effective immediate resolution involves modifying the mobile phase to suppress these secondary interactions.

Protocol A1: Silanol Blocking (The TEA Method)

Theory: Triethylamine (TEA) acts as a sacrificial base. It has a high affinity for silanols and sterically blocks them, preventing the quinoline analyte from binding.

The Protocol:

  • Concentration: Use 5 mM to 10 mM TEA in the aqueous portion of your mobile phase.

  • pH Adjustment (CRITICAL): You must adjust the pH after adding TEA. TEA is basic; if you do not lower the pH, the silica will dissolve.

    • Target pH: 2.5 – 3.0 (Ensures carboxylic acid is protonated/neutral and suppresses silanol ionization).

    • Acid:[2][3][4] Use Phosphoric Acid (

      
      ) for UV detection or Formic Acid for MS detection.
      
ComponentConcentrationFunction
Triethylamine (TEA) 5 - 10 mMCompetes for silanol sites (Blocker).
Buffer pH 2.5 - 3.0Suppresses silanol ionization (

).
Ionic Strength > 25 mMReduces electrostatic attraction.
Protocol A2: Metal Scavenging (The EDTA Method)

Theory: If tailing persists despite TEA usage, or if you observe "fronting" combined with tailing, metal chelation is likely. Quinoline carboxylic acids are strong chelators of Iron (Fe) and Titanium (Ti).

The Protocol:

  • Add 0.5 mM to 1 mM Na₂EDTA to the aqueous mobile phase.

  • Note: EDTA may suppress ionization in LC-MS. If using MS, consider Medronic Acid (5 µM) as a substitute.

Module B: The Hardware Fix (Column Selection)

If mobile phase modifiers are insufficient or forbidden (e.g., in certain USP methods), the stationary phase must be changed to a technology that inherently reduces these interactions.

Recommended Column Technologies
TechnologyMechanism of ActionRecommendation Level
Hybrid Particle (e.g., BEH/Xtimate) Ethylene-bridged silica reduces the population of acidic surface silanols.High (Gold Standard)
Polar Embedded (e.g., Amide/Carbamate) Embedded polar group creates a "water shield" near the surface, blocking access to silanols.High (Excellent for basic compounds)
Base-Deactivated Silica (BDS) "End-capped" columns where free silanols are chemically bonded with small reagents (e.g., trimethylsilane).Medium (Standard C18 often fails)

Troubleshooting Decision Tree

Follow this logic path to systematically identify the source of your peak tailing.

DecisionTree Start Problem: Peak Tailing > 1.5 Step1 Check Mobile Phase pH Is pH < 3.0? Start->Step1 Action1 Lower pH to 2.5-3.0 (Protonate Silanols) Step1->Action1 No Step2 Add Silanol Blocker (Add 5mM TEA) Step1->Step2 Yes Action1->Step2 Check2 Did Tailing Improve? Step2->Check2 Step3 Suspect Metal Chelation (Add 1mM EDTA) Check2->Step3 No Solved Issue Resolved Check2->Solved Yes Check3 Did Tailing Improve? Step3->Check3 Final Replace Column (Switch to Hybrid/Polar Embedded) Check3->Final No Check3->Solved Yes

Figure 2: Systematic troubleshooting flow for quinoline analysis.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) instead of TEA? A: Yes, but they work differently. TFA (0.05% - 0.1%) is an ion-pairing agent that neutralizes the positive charge on the quinoline nitrogen and lowers pH. It is very effective for peak shape but causes significant signal suppression in LC-MS. Use TEA for UV methods; use Formic Acid/Ammonium Formate for MS methods.

Q: My column is "End-Capped." Why do I still see tailing? A: End-capping is never 100% efficient. Steric hindrance prevents the end-capping reagent from reaching every single silanol group.[5] For highly sensitive compounds like quinolines, even a small percentage of residual silanols can cause significant tailing.

Q: I am using a stainless steel HPLC. Do I need a PEEK system? A: Not necessarily. While PEEK (bio-inert) systems are ideal to prevent metal chelation, you can "passivate" your stainless steel system by flushing it with 6N Nitric Acid (remove the column first!) or by simply adding EDTA to your mobile phase as described in Module A.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2019).[6] Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.[7][8] Application Note.

  • Dolan, J. W. (2002). Tailored Peaks.[9][10] LCGC North America. (Explains the mechanics of silanol interactions).

  • Sielc Technologies. Separation of Quinoline on Newcrom R1 HPLC column. (Demonstrates mobile phase acidification strategies).

  • Phenomenex. (2025).[1] Mobile Phase Optimization: A Critical Factor in HPLC. (Details on additives like TEA and buffers).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid

Welcome to an in-depth technical guide on the ¹H NMR spectral analysis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth technical guide on the ¹H NMR spectral analysis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis, characterization, and quality control of quinolone-based compounds. As a senior application scientist, my goal is to provide not just a procedural walkthrough, but a scientifically grounded narrative that explains the "why" behind the "how," ensuring a robust and reproducible analytical workflow.

Introduction: The Significance of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid and the Role of ¹H NMR

8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid, also known as xanthurenic acid 8-methyl ether, is a member of the quinolone family, a class of compounds renowned for their broad-spectrum antibacterial activity.[1] The precise structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring the synthesis of the correct isomer. ¹H NMR spectroscopy is an indispensable tool in this regard, providing a detailed fingerprint of the molecular structure by probing the chemical environment of each proton.

This guide will provide a comprehensive analysis of the ¹H NMR spectrum of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, offer a comparative analysis with other relevant quinolone antibiotics, and detail the experimental protocols necessary to obtain high-quality, reproducible data.

Experimental Protocol for ¹H NMR Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on the meticulous preparation of the sample and the appropriate setup of the spectrometer. The following protocol is a self-validating system designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

Materials:

  • 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher recommended for optimal resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid sample. The use of a precise analytical balance is crucial for accurate concentration determination, which can influence chemical shifts in some cases.[2]

    • Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for many organic molecules, including carboxylic acids, and its deuterated nature prevents overwhelming solvent signals in the ¹H NMR spectrum.

    • Ensure complete dissolution by vortexing the sample. A clear, homogenous solution is essential to avoid line broadening in the resulting spectrum.

    • Transfer the solution to a 5 mm high-precision NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆. A stable lock ensures field-frequency stability throughout the experiment.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are generally sufficient, but manual shimming may be necessary for challenging samples.

    • Set the spectral width to encompass all expected proton signals (typically 0-15 ppm).

    • The acquisition time should be set to at least 3-4 seconds to ensure good digital resolution.

    • A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons, leading to accurate integration.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The TMS signal should be referenced to 0.00 ppm.

¹H NMR Spectral Analysis of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid

The molecular structure of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid dictates a specific pattern of signals in its ¹H NMR spectrum. By analyzing the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J), we can assign each signal to a specific proton in the molecule.

Molecular Structure with Proton Numbering:

Caption: Molecular structure with proton numbering for assignment.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~6.8 - 7.0s-1H
H-5~7.8 - 8.0ddJ = 8.0, 1.51H
H-6~7.3 - 7.5tJ = 8.01H
H-7~7.1 - 7.3ddJ = 8.0, 1.51H
OCH₃~3.9 - 4.1s-3H
NH~11.5 - 12.5br s-1H
COOH~13.0 - 14.0br s-1H

Justification of Assignments:

  • Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring will appear in the aromatic region of the spectrum (typically 6.5-8.5 ppm).

    • H-5 is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent carbonyl group at C-4. It will likely appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, J ≈ 8.0 Hz) and H-7 (meta-coupling, J ≈ 1.5 Hz).

    • H-6 will be a triplet due to coupling with its two ortho neighbors, H-5 and H-7 (J ≈ 8.0 Hz).

    • H-7 will be a doublet of doublets, coupling with H-6 (ortho-coupling, J ≈ 8.0 Hz) and H-5 (meta-coupling, J ≈ 1.5 Hz).

  • H-3 Proton: This proton is on the quinolone ring and is adjacent to the carboxylic acid group. Its chemical shift is expected to be in the range of 6.8-7.0 ppm and will appear as a singlet as it has no adjacent protons to couple with.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9-4.1 ppm.

  • NH and COOH Protons: The protons of the amine and carboxylic acid groups are acidic and their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. They will appear as broad singlets at the downfield end of the spectrum. The carboxylic acid proton is generally more deshielded than the NH proton.

Comparative ¹H NMR Analysis with Alternative Quinolones

To provide a comprehensive understanding, it is instructive to compare the ¹H NMR spectrum of our target molecule with those of other well-known quinolone antibiotics, such as nalidixic acid and oxolinic acid. This comparison highlights the influence of different substituents on the chemical shifts and coupling patterns of the core quinolone scaffold.

Comparative ¹H NMR Data of Quinolone Derivatives (in DMSO-d₆):

CompoundH-3 (ppm)Aromatic Protons (ppm)Other Characteristic Signals (ppm)
8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid ~6.8 - 7.0 (s)~7.1 - 8.0 (m)~3.9 - 4.1 (s, OCH₃)
Nalidixic Acid ~8.9 (s)~7.6 (d), ~8.6 (d)~1.4 (t, CH₃), ~4.6 (q, CH₂), ~2.7 (s, CH₃)[3]
Oxolinic Acid ~8.7 (s)~7.2 (s), ~7.8 (s)~1.4 (t, CH₃), ~4.5 (q, CH₂), ~6.2 (s, O-CH₂-O)

Key Observations from the Comparison:

  • The chemical shift of the H-3 proton is significantly influenced by the substituent at the N-1 position. In our target molecule, the absence of an alkyl group at N-1 results in a more upfield shift for H-3 compared to nalidixic acid and oxolinic acid, which both possess an N-ethyl group.

  • The substitution pattern on the benzene ring dramatically alters the appearance of the aromatic region. The simple doublet of doublets, triplet, and doublet of doublets pattern expected for our target molecule contrasts with the simpler patterns observed for nalidixic acid and oxolinic acid due to their different substitution.

  • The presence of the methoxy group in our target molecule provides a distinct singlet at around 3.9-4.1 ppm, which is a key diagnostic signal for its identification. Similarly, the ethyl and methyl groups of nalidixic acid and the ethyl and methylenedioxy groups of oxolinic acid give rise to their own characteristic signals.

Workflow for Comparative Spectral Analysis

The following diagram illustrates a logical workflow for the comparative analysis of quinolone ¹H NMR spectra.

G cluster_0 Data Acquisition cluster_1 Spectral Processing & Initial Analysis cluster_2 Detailed Analysis & Comparison cluster_3 Conclusion A Prepare Samples of Target and Comparators B Acquire High-Resolution ¹H NMR Spectra A->B C Process Spectra (FT, Phasing, Baseline Correction) B->C D Reference to TMS (0.00 ppm) C->D E Identify Key Signal Regions (Aromatic, Aliphatic, etc.) D->E F Assign Signals for Each Compound (Chemical Shift, Multiplicity, J-coupling) E->F G Create a Comparison Table of Key Spectral Features F->G H Analyze the Influence of Substituents on Chemical Shifts G->H I Confirm Structure of Target Compound H->I J Document Findings and Structure-Spectrum Correlations I->J

Caption: Workflow for comparative ¹H NMR spectral analysis.

Conclusion

This guide has provided a comprehensive framework for the ¹H NMR spectral analysis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. By following the detailed experimental protocol and utilizing the predicted spectral data and comparative analysis, researchers can confidently identify and characterize this important quinolone derivative. The principles and workflows outlined herein are broadly applicable to the structural elucidation of other novel and known organic molecules, underscoring the power and versatility of ¹H NMR spectroscopy in modern chemical research and drug development.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Analysis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Characterizing 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid belongs to th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Characterizing 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid belongs to the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships, metabolic fate, and for ensuring the quality and purity of synthesized compounds in drug discovery and development pipelines. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive and specific analysis of such compounds. This guide provides an in-depth analysis of the expected electrospray ionization (ESI) tandem mass spectrometry fragmentation patterns of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, offers a detailed experimental protocol for its analysis, and presents a comparative overview with alternative analytical techniques.

Predicted LC-MS/MS Fragmentation Pattern of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

The fragmentation of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid in a tandem mass spectrometer, following positive mode electrospray ionization, is anticipated to proceed through a series of characteristic neutral losses and bond cleavages, primarily dictated by the quinolone core, the carboxylic acid moiety, and the methoxy substituent.

Molecular Ion: Under positive ESI conditions, the molecule is expected to readily protonate to form the precursor ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of 220.06.

Key Fragmentation Pathways: The collision-induced dissociation (CID) of the [M+H]⁺ ion is predicted to initiate several fragmentation cascades. The primary and most readily observed fragmentations in related quinolone structures involve the loss of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), and the elements of the carboxylic acid group (formic acid, HCOOH, or sequential losses of H₂O and CO).

The proposed fragmentation pathway is illustrated in the following diagram:

Fragmentation_Pathway M_H [M+H]⁺ m/z 220.06 Frag1 [M+H - H₂O]⁺ m/z 202.05 M_H->Frag1 - H₂O (18.01 Da) Frag2 [M+H - CO]⁺ m/z 192.07 M_H->Frag2 - CO (27.99 Da) Frag3 [M+H - HCOOH]⁺ m/z 174.06 M_H->Frag3 - HCOOH (46.01 Da) Frag4 [M+H - H₂O - CO]⁺ m/z 174.06 Frag1->Frag4 - CO (27.99 Da) Frag5 [M+H - CO - CH₃]⁺ m/z 177.05 Frag2->Frag5 - •CH₃ (15.02 Da) LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Dissolve Sample (e.g., in Methanol/Water) filter Filter through 0.22 µm syringe filter start->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inject->gradient esi Electrospray Ionization (ESI+) gradient->esi ms1 Full Scan MS (m/z 100-300) esi->ms1 cid Collision-Induced Dissociation (CID) of m/z 220.06 ms1->cid ms2 Product Ion Scan cid->ms2 data_analysis data_analysis ms2->data_analysis Data Analysis

Caption: General workflow for the LC-MS/MS analysis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.

Step-by-Step Methodology:

  • Standard/Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent such as a methanol/water mixture to a final concentration of 1 mg/mL to create a stock solution.

    • Prepare working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1 ng/mL to 1 µg/mL).

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-450 °C.

    • Collision Gas: Argon.

    • MS Scan Mode:

      • Full Scan (MS1): Acquire data in the range of m/z 100-300 to observe the protonated molecule [M+H]⁺ at m/z 220.06.

      • Product Ion Scan (MS/MS): Select the precursor ion m/z 220.06 for collision-induced dissociation (CID) and acquire the resulting fragment ions. The collision energy should be optimized (e.g., ramped from 10-40 eV) to obtain a rich fragmentation spectrum.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for the analysis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, other analytical techniques can provide complementary information.

Technique Principle Strengths Limitations Relevance for this Compound
LC-MS/MS Separation by chromatography followed by mass-based detection and fragmentation.High sensitivity and selectivity; provides molecular weight and structural information; suitable for complex mixtures.Destructive technique; requires ionization; potential for matrix effects.Ideal for identification and quantification in complex matrices, and for metabolite identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity and stereochemistry; non-destructive.Lower sensitivity compared to MS; requires higher sample concentrations and purity; complex spectra for larger molecules.Excellent for unambiguous structure confirmation of the pure compound and for studying tautomeric forms. [4][5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present in the molecule; non-destructive.Provides limited structural information on its own; not suitable for quantification in complex mixtures.Useful for confirming the presence of key functional groups like the carboxylic acid (O-H and C=O stretches) and the aromatic quinolone core. [7][8][9]
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet or visible light by the molecule.Simple, rapid, and non-destructive; can be used for quantification of pure compounds.Low specificity; provides limited structural information; susceptible to interference from other absorbing compounds.Can be used for routine quantification of the pure compound and to study its electronic properties. The quinolone core is a strong chromophore. [10][11][12][13][14]

Conclusion

The analysis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid by LC-MS/MS provides a highly sensitive and specific method for its identification and characterization. The predicted fragmentation patterns, centered around the characteristic losses of water, carbon monoxide, and the carboxylic acid moiety, offer a robust fingerprint for this molecule. While NMR, FTIR, and UV-Vis spectroscopy serve as valuable complementary techniques for the comprehensive structural elucidation and quality control of the pure substance, LC-MS/MS remains the method of choice for complex sample analysis and trace-level detection. The experimental protocol and comparative data presented in this guide offer a solid foundation for researchers and scientists working with this and related quinolone derivatives.

References

  • Chauhan, V. C., Patel, D. D., Rana, M. J., & Shah, M. A. (2015). A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 5(6), 521-529. [Link]

  • Contreras-García, A., et al. (2022). Controlling Antimicrobial Activity of Quinolones Using Visible/NIR Light-Activated BODIPY Photocages. Pharmaceuticals, 15(5), 623. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of protected quinolones (1–5). All compounds were...[Link]

  • El-Shabrawy, Y., & El-Enany, N. (2004). Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials in Formulations and Spiked Biological Fluids by Their Cu(II) Complexes. Journal of AOAC International, 87(4), 857-864. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Llovera, L., et al. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o113. [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...[Link]

  • González-Vera, J. A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1672. [Link]

  • ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4,...[Link]

  • Alfa Chemistry. (n.d.). CAS 2929-14-8 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid. [Link]

  • Al-Qurain, A. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4859. [Link]

  • Mohan, K., et al. (2013). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. International Journal of Pharmaceutical Sciences and Research, 4(3), 1066-1070. [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

  • Mohan, K., et al. (2013). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. International Journal of Pharmaceutical Sciences and Research, 4(3), 1066-1070. [Link]

  • Kumar, V., Sharma, S., & Dua, P. (2012). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 33(11), 3606-3610. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. [Link]

  • Asachenko, A. F., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]

  • Llovera, L., et al. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o113. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • Cardia, M. C., et al. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability towards Molybdate(VI). International Journal of Molecular Sciences, 21(12), 4357. [Link]

  • Tumber, A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 6(8), 1473-1481. [Link]

Sources

Validation

Decoding Molecular Vibrations: An Interpretive Guide to the IR Spectrum of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating molecular structure...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating molecular structure by probing the vibrational modes of chemical bonds. This guide provides an in-depth interpretation of the expected IR spectrum for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, a quinolone derivative of significant interest. By dissecting its constituent functional groups, we will predict its characteristic spectral features and draw comparisons with the well-documented spectrum of a related compound, nalidixic acid, to provide a tangible experimental reference.

The Structural Landscape of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

To anticipate the IR spectrum, we must first visualize the molecule's architecture. 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid is a polyfunctional molecule featuring a quinolone core. This core is characterized by a fused bicyclic system containing a pyridinone ring and a benzene ring. The key functional groups that will dictate the IR spectrum are:

  • Carboxylic Acid (-COOH): This group will produce highly characteristic and broad O-H stretching vibrations, as well as a strong C=O (carbonyl) stretching band.

  • Ketone (C=O) of the Pyridinone Ring: The 4-oxo group will also contribute a distinct carbonyl stretching absorption.

  • Aromatic System: The fused benzene and pyridine rings will exhibit C-H stretching and C=C stretching and bending vibrations.

  • Methoxy Group (-OCH₃): This ether linkage will show characteristic C-O stretching and C-H stretching from the methyl group.

  • Secondary Amine (N-H) in the Pyridinone Ring: This will produce a characteristic N-H stretching vibration.

Caption: Molecular structure of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.

Predicted IR Absorption Bands

Based on established principles of infrared spectroscopy, we can predict the key absorption bands for our target molecule. These predictions are grounded in the vibrational frequencies of specific functional groups.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Appearance
Carboxylic Acid O-HStretching2500-3300Very broad, strong
Aromatic & Alkene C-HStretching3000-3100Medium to weak, sharp
Methyl C-HStretching2850-2960Medium, sharp
Carboxylic Acid C=OStretching1700-1725Strong, sharp
Ketone C=O (Pyridinone)Stretching1650-1680Strong, sharp
Aromatic C=CStretching1450-1600Medium to strong, multiple bands
Carboxylic Acid C-OStretching1210-1320Medium
Methoxy C-OStretching1000-1150 (asymmetric) & ~1250 (symmetric)Strong
Aromatic C-HOut-of-plane bending750-900Strong

A Comparative Analysis with Nalidixic Acid

To ground our predictions in experimental data, we will compare the expected spectrum of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid with the known IR spectrum of nalidixic acid. Nalidixic acid is a first-generation quinolone antibiotic that shares the core 4-oxo-1H-quinoline-2-carboxylic acid structure but has different substituents on the aromatic ring.

G cluster_target 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid cluster_nalidixic Nalidixic Acid (Experimental Data) Carboxylic Acid O-H Carboxylic Acid O-H N-H Stretch (~3400 cm⁻¹) N-H Stretch (~3400 cm⁻¹) Carboxylic Acid O-H->N-H Stretch (~3400 cm⁻¹) Similar Broadening Aromatic C-H Aromatic C-H Methyl C-H Methyl C-H Carboxylic Acid C=O Carboxylic Acid C=O Carboxylic C=O (1712 cm⁻¹) Carboxylic C=O (1712 cm⁻¹) Carboxylic Acid C=O->Carboxylic C=O (1712 cm⁻¹) Direct Correlation Ketone C=O Ketone C=O Pyridone C=O (1617 cm⁻¹) Pyridone C=O (1617 cm⁻¹) Ketone C=O->Pyridone C=O (1617 cm⁻¹) Direct Correlation Aromatic C=C Aromatic C=C Aromatic C=C (1443 cm⁻¹) Aromatic C=C (1443 cm⁻¹) Aromatic C=C->Aromatic C=C (1443 cm⁻¹) Direct Correlation Methoxy C-O Methoxy C-O No Direct Analogue No Direct Analogue Methoxy C-O->No Direct Analogue C-N-H Deformation (1518, 1294-1101 cm⁻¹) C-N-H Deformation (1518, 1294-1101 cm⁻¹)

Comparative

Qualification of 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic Acid Reference Standards

A Technical Comparison & Validation Guide for Pharmaceutical Impurity Profiling Part 1: Executive Technical Brief 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (CAS: 2929-14-8) is a critical pharmacophore intermediate a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Validation Guide for Pharmaceutical Impurity Profiling

Part 1: Executive Technical Brief

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid (CAS: 2929-14-8) is a critical pharmacophore intermediate and a known process-related impurity in the synthesis of fourth-generation fluoroquinolones, such as Moxifloxacin and Gatifloxacin .

In the context of ICH Q3A/B guidelines, accurate quantification of this impurity relies entirely on the quality of the reference standard used. However, unlike common APIs, "Certified Reference Materials" (CRMs) for this specific intermediate are often unavailable, forcing laboratories to rely on "Research Grade" materials (typically 95-96% purity).

This guide compares the Commercial Research Grade baseline against an In-House Qualified Reference Standard and details the analytical workflows required to bridge the gap between the two.

Part 2: Comparative Analysis of Purity Standards

The following table contrasts the typical specifications of commercially available research-grade material against the requirements for a qualified Primary Reference Standard used in GMP release testing.

Table 1: Specification Gap Analysis
ParameterCommercial Research Grade (Typical)Qualified Reference Standard (Target)Impact on Data Integrity
Assay (Potency) 95% - 97% (Area Normalization)> 99.0% (Mass Balance or qNMR)High: Research grades often ignore water/salt content, leading to overestimation of potency.
Identification 1H-NMR, MS (Generic)1H-NMR, 13C-NMR, IR, MS, UVCritical: Must confirm specific regioisomer (8-methoxy vs 6-methoxy).
Tautomeric State Undefined (Hydroxy/Oxo mix)Characterized RatioMedium: Affects NMR integration and solubility profiles.
Residual Solvents Not Testing / "Conforms"Quantified (GC-HS)High: Solvents trapped in the crystal lattice reduce "As Is" potency.
Inorganic Ash Not TestedQuantified (ROI / TGA)High: Palladium/Copper catalysts from synthesis are invisible to HPLC-UV.
The "Purity Trap": HPLC vs. qNMR

A major pitfall in sourcing this standard is relying solely on HPLC Area %.

  • HPLC-UV only detects chromophores. It is "blind" to moisture, inorganic salts (e.g., sodium chloride from workup), and residual solvents.

  • qNMR (Quantitative NMR) provides an absolute purity measurement by comparing the molar response of the analyte against an NIST-traceable internal standard (e.g., Maleic Acid or TCNB), independent of extinction coefficients.

Part 3: Strategic Validation Workflows

To elevate a crude commercial sample to a usable reference standard, two distinct characterization pathways are employed.

Diagram 1: Reference Standard Qualification Workflow

QualificationWorkflow cluster_Screening Phase 1: Structure Confirmation cluster_Purity Phase 2: Purity Assignment Start Raw Material Source (Commercial Grade ~95%) NMR 1H-NMR / 13C-NMR (Confirm Isomer & Tautomer) Start->NMR MS HRMS (ESI+) (Confirm Molecular Formula) Start->MS MethodA Method A: Mass Balance (Conventional) NMR->MethodA MethodB Method B: qNMR (Absolute Quantification) NMR->MethodB HPLC HPLC-UV (Organic Impurities) MethodA->HPLC TGA TGA / KF (Volatiles/Water) MethodA->TGA ROI Residue on Ignition (Inorganics) MethodA->ROI Calc Potency Calculation MethodB->Calc Direct Molar Ratio HPLC->Calc 100% - Impurities TGA->Calc - Volatiles ROI->Calc - Inorganics Final Qualified Reference Standard (COA Generated) Calc->Final

Caption: Workflow for upgrading commercial research-grade material to a qualified reference standard using Mass Balance (Method A) or qNMR (Method B).

Part 4: Experimental Protocols

Protocol A: Purity by HPLC-UV (Reverse Phase)

This method separates the 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid from synthetic precursors (e.g., aniline derivatives) and decarboxylated degradants.

Rationale: The use of a C18 column with acidic buffering is critical to suppress the ionization of the carboxylic acid (pKa ~ 3-4) and the basic quinoline nitrogen, ensuring sharp peak shape.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 320 nm (secondary for specificity).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

    • 25 min: 5% B (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical due to secondary interactions with silanols).

  • Precision (n=6): RSD < 2.0%.

Protocol B: Absolute Purity by qNMR

Rationale: qNMR eliminates the need for identifying every impurity. It compares the integration of the analyte's stable aromatic protons against a certified internal standard.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Ensures solubility of the polar zwitterionic forms).

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

  • Relaxation Delay (D1): Must be ≥ 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.

  • Pulse Angle: 90°.

  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS accurately into the same vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire spectrum with sufficient scans (NS=16 or 32) for S/N > 250.

    • Integrate the singlet methoxy signal (~3.8 ppm) or isolated aromatic proton relative to the IS signal.

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar Mass,

= Weight,

= Purity.[1][2]

Part 5: Structural Insights & Tautomerism

The compound exists in a tautomeric equilibrium between the 4-oxo-1H-quinoline (keto) and 4-hydroxyquinoline (enol) forms. In polar solvents like DMSO (used for NMR), the 4-oxo tautomer generally predominates, stabilized by hydrogen bonding.

Diagram 2: Tautomeric Equilibrium[3]

Tautomerism Keto 4-oxo-1H-quinoline form (Predominant in DMSO/Polar) Enol 4-hydroxyquinoline form (Predominant in Non-polar/Gas) Keto->Enol Tautomerization

Caption: The 4-oxo form is the relevant pharmacophore structure. Analytical methods must account for this equilibrium to prevent split peaks in HPLC or confusing NMR signals.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Lesher, G. Y., et al. (1962).[1][3] 1,8-Naphthyridine Derivatives.[4][5] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Holzgrabe, U., et al. (2018). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Referencing qNMR protocols for quinolones).
  • Sielc Technologies. (2024).[6] HPLC Method for Analysis of 8-hydroxyquinoline derivatives.Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 76958, 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid.Link

Sources

Validation

Structural Landscape of 4-Oxo-1H-Quinoline-2-Carboxylic Acid: A Comparative Crystallographic Guide

Topic: Structural Landscape of 4-Oxo-1H-Quinoline-2-Carboxylic Acid (Kynurenic Acid) Content Type: Publish Comparison Guide Executive Summary 4-Oxo-1H-quinoline-2-carboxylic acid (commonly known as Kynurenic Acid or KYNA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Landscape of 4-Oxo-1H-Quinoline-2-Carboxylic Acid (Kynurenic Acid) Content Type: Publish Comparison Guide

Executive Summary

4-Oxo-1H-quinoline-2-carboxylic acid (commonly known as Kynurenic Acid or KYNA) is a pivotal pharmacophore in neurobiology, acting as an endogenous antagonist at NMDA and


7-nicotinic acetylcholine receptors.[1][2][3] For drug development professionals, understanding its solid-state behavior is critical due to its complex tautomeric equilibrium (enol vs. keto) and zwitterionic character, which profoundly influence solubility, bioavailability, and binding affinity.

This guide objectively compares the crystallographic profile of 4-oxo-1H-quinoline-2-carboxylic acid against its key structural isomers and analogs: Quinoline-2-carboxylic acid (Quinaldic Acid) and 4-oxo-quinoline-3-carboxylic acid .

Comparative Structural Analysis

The "performance" of a crystal form in drug development is often defined by its stability, packing efficiency, and potential for polymorphism. The following analysis synthesizes X-ray diffraction (XRD) data to highlight the distinct behavior of the 4-oxo-2-carboxylic scaffold.

A. Tautomeric Preference: The Keto-Enol Challenge

A defining feature of the 4-oxo-quinoline scaffold is the prototropic tautomerism between the 4-oxo (keto) and 4-hydroxy (enol) forms.

  • Kynurenic Acid (Target): In the solid state, X-ray data confirms that the molecule predominantly adopts the 4-oxo tautomer stabilized by a zwitterionic state (NH

    
     and COO
    
    
    
    ). This contrasts with solution-phase NMR data where equilibrium exists. The crystal lattice is heavily stabilized by intermolecular hydrogen bonds involving the 4-oxo group and the carboxylate.
  • Quinaldic Acid (Alternative 1): Lacking the 4-substituent, this analog displays a unique "hybrid" lattice containing both neutral molecules (COOH...N) and zwitterionic tautomers (COO

    
    ...NH
    
    
    
    ) in a 1:1 ratio. This structural duality creates a complex H-bond network not seen in Kynurenic acid.
B. Intermolecular Interaction Profiles
  • Hydration & Zwitterions: Kynurenic acid typically crystallizes as a monohydrate (Space Group

    
    ). The water molecule acts as a critical structural bridge, linking the ionized carboxylate and the protonated nitrogen. This hydration makes the crystal lattice significantly more robust (and less soluble) than its non-hydrated analogs.
    
  • Dimerization vs. Catemers:

    • 2-Carboxy Isomers (Kynurenic/Quinaldic): Tend to form head-to-tail zwitterionic chains or water-bridged networks.

    • 3-Carboxy Isomers (Alternative 2): The 4-oxo-quinoline-3-carboxylic acid derivatives (the core of quinolone antibiotics) typically form centrosymmetric head-to-head dimers via the carboxylic acid groups, a packing motif that often leads to higher melting points but different solubility profiles.

Crystallographic Data Comparison

The following table summarizes the key unit cell parameters and structural features derived from single-crystal X-ray diffraction studies.

FeatureKynurenic Acid (Target) Quinaldic Acid (Alt 1) 4-Oxo-3-Carboxy (Alt 2)
IUPAC Name 4-hydroxy-2-quinolinecarboxylic acidQuinoline-2-carboxylic acid4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Crystal System MonoclinicMonoclinicMonoclinic (Typical)
Space Group



or

Z (Formula Units) 444 (dimers)
Unit Cell (Approx) a ≈ 8-10 Å (Hydrate dependent)a = 9.724 Å, b = 5.937 Å, c = 27.545 ÅVariable by derivative
Tautomeric State Zwitterionic (NH

/COO

)
Mixed (1:1 Neutral/Zwitterion) Neutral (COOH dimer)
Solvation Typically MonohydrateAnhydrous (often)Anhydrous/Solvates
Key Interaction Water-bridged H-bond networkDirect N-H...O / O-H...N pairsCarboxylic acid dimer (

)

Data Sources: Okabe et al. (1996) for Kynurenic Acid; BenchChem/CSD for Quinaldic Acid.

Experimental Protocol: Hydrothermal Growth of Zwitterionic Crystals

Growing high-quality single crystals of Kynurenic acid is notoriously difficult due to its high melting point (>280°C) and poor solubility in common organic solvents. Standard evaporation often yields microcrystalline powder. The following protocol utilizes a pH-controlled hydrothermal approach to favor single-crystal growth.

Objective: Obtain X-ray quality crystals of Kynurenic Acid Monohydrate.

Reagents:

  • Crude Kynurenic Acid (purity >98%)

  • Ammonium Hydroxide (28% solution)

  • Ethanol (95%)

  • Deionized Water[4]

Step-by-Step Workflow:

  • Dissolution (pH Adjustment):

    • Suspend 50 mg of Kynurenic acid in 10 mL of 50% Ethanol/Water mixture.

    • The suspension will be cloudy. Dropwise add Ammonium Hydroxide while stirring until the solution becomes clear (pH ≈ 8-9). Causality: The base deprotonates the carboxylic acid, increasing solubility.

  • Nucleation Control:

    • Filter the solution through a 0.22

      
      m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
      
  • Slow Acidification (The "Reverse" Method):

    • Cover the vial with Parafilm and poke 2-3 small holes.

    • Place the vial inside a larger jar containing a small beaker of dilute Acetic Acid.

    • Seal the larger jar. Mechanism: Vapor diffusion of acetic acid will slowly lower the pH of the sample drop, gently pushing the Kynurenic acid back to its zwitterionic isoelectric point, promoting slow crystallization.

  • Harvesting:

    • Allow to stand undisturbed at room temperature for 5-7 days.

    • Look for colorless, plate-like crystals. Harvest and mount immediately in Paratone oil to prevent dehydration (loss of lattice water).

Structural Logic Visualization

The following diagram illustrates the structural decision tree when working with Quinoline Carboxylic Acids, highlighting how position (2 vs 3) and tautomerism dictate the solid-state outcome.

G Start Quinoline Carboxylic Acid Scaffold Pos2 2-Carboxylic Acid (Kynurenic/Quinaldic) Start->Pos2 Pos3 3-Carboxylic Acid (Quinolone Antibiotics) Start->Pos3 Sub4 4-Substituent? Pos2->Sub4 Crystal3 Neutral Dimer: COOH...COOH (Head-to-Head) Pos3->Crystal3 Steric Constraint None None (H) (Quinaldic Acid) Sub4->None No Hydroxy Hydroxy/Oxo (Kynurenic Acid) Sub4->Hydroxy Yes Crystal1 Mixed Lattice: Neutral + Zwitterion Pairs (P21/c) None->Crystal1 Proton Transfer Equilibrium Tautomer Tautomeric Equilibrium Hydroxy->Tautomer Crystal2 Zwitterionic Lattice: NH+ / COO- Stabilized (Water Bridged) Tautomer->Crystal2 Solid State Preference (Monohydrate)

Caption: Crystallographic decision tree showing how substituent position and tautomerism drive the final packing motif (Zwitterionic vs. Mixed vs. Dimer).

References
  • Okabe, N., Miura, J., & Shimosaki, A. (1996). Kynurenic Acid Monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 52(7), 1827-1829. Link

  • BenchChem. (2025). Application Notes: Crystal Structure of Quinoline-2-carboxylic Acid. Link

  • PubChem. Kynurenic Acid Compound Summary. National Library of Medicine. Link

  • Gogoi, S., & Baruah, J. B. (2006). Solid-state packing of quinoline-2-carboxylic acid and its complexes. Journal of Molecular Structure. Link

Sources

Comparative

validation of UV-Vis methods for quinoline derivative quantification

Validation of UV-Vis Spectrophotometry for Quinoline Derivative Quantification: A Comparative Technical Guide Executive Summary In the pharmaceutical analysis of quinoline derivatives (e.g., Chloroquine, Ciprofloxacin, Q...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of UV-Vis Spectrophotometry for Quinoline Derivative Quantification: A Comparative Technical Guide

Executive Summary

In the pharmaceutical analysis of quinoline derivatives (e.g., Chloroquine, Ciprofloxacin, Quinoline), researchers often face a critical choice between the high specificity of HPLC and the throughput efficiency of UV-Vis spectrophotometry. While HPLC is the gold standard for impurity profiling, this guide demonstrates that for assay quantification and dissolution testing , a rigorously validated UV-Vis method offers comparable accuracy (98–102% recovery) at a fraction of the operational cost and time.

This document serves as an advanced protocol for validating UV-Vis methods, specifically tailored to the unique physicochemical properties of the quinoline scaffold, such as pH-dependent absorption and fluorescence interference.

Part 1: Strategic Method Selection

Before initiating validation, it is essential to determine if UV-Vis is fit-for-purpose. The quinoline chromophore is robust, but its basic nitrogen creates pH sensitivity.

Comparative Analysis: UV-Vis vs. HPLC vs. Titration
FeatureUV-Vis SpectrophotometryHPLC (Reverse Phase)Potentiometric Titration
Primary Application Routine Assay, Dissolution Testing, Content UniformityImpurity Profiling, Stability Indicating AssaysBulk Drug Purity (Raw Material)
Sensitivity (LOD) Moderate (

)
High (

)
Low (mg range)
Specificity Low (Susceptible to excipient interference)High (Separates degradants)Moderate (Non-aqueous)
Throughput High (30+ samples/hour)Low (3-5 samples/hour)Low
Cost per Analysis < $0.50$5.00 - $15.00$1.00 - $3.00
Quinoline Specificity Requires pH control (Acidic solvent preferred)Requires ion-pairing or pH controlNon-aqueous solvents required
Decision Matrix: When to Choose UV-Vis

MethodSelection Start Sample Type Analysis Impurity Is Impurity/Degradant Quantification Required? Start->Impurity Bulk Is it Bulk API or Simple Formulation? Impurity->Bulk No HPLC Select HPLC Method Impurity->HPLC Yes Excipient Do Excipients Absorb at Target Lambda? Bulk->Excipient Simple/Bulk Bulk->HPLC Complex Matrix UV Select UV-Vis Method (Proceed to Validation) Excipient->UV No Excipient->HPLC Yes

Figure 1: Decision matrix for selecting UV-Vis over chromatographic techniques for quinoline analysis.

Part 2: Scientific Integrity & Experimental Design

The Quinoline Challenge: pH Dependency

Quinolines contain a heterocyclic nitrogen atom. In neutral solutions, they may exist in equilibrium between protonated and unprotonated forms, leading to spectral shifts (bathochromic or hypsochromic).

  • Expert Insight: Always validate using an acidic solvent (e.g., 0.1 M HCl) to fully protonate the quinoline nitrogen. This stabilizes the

    
     and increases molar absorptivity, enhancing sensitivity.
    
Case Study Protocol: Chloroquine Phosphate Validation
  • Target Analyte: Chloroquine Phosphate[1][2][3]

  • Solvent: 0.1 M Hydrochloric Acid (HCl)

  • 
    :  343 nm (Specific to the protonated form)
    

Part 3: Validation Protocol (ICH Q2(R1) Aligned)

This protocol is designed to be self-validating. If the criteria in any step are not met, the root cause (solvent pH, lamp age, or weighing error) must be addressed before proceeding.

Linearity & Range

Objective: Prove the method follows Beer-Lambert Law across the target concentration range.

  • Protocol:

    • Prepare a Stock Solution of 100 µg/mL Chloroquine Phosphate in 0.1 M HCl.[1]

    • Create 5 working standards: 5, 10, 15, 20, and 25 µg/mL.

    • Measure absorbance at 343 nm in triplicate.

    • Plot Absorbance vs. Concentration.[1][4][5][6]

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ): 
      
      
      
      [7][8][9][10][11]
    • y-intercept: Not significantly different from zero.

Accuracy (% Recovery)

Objective: Ensure excipients do not interfere with quantification.

  • Protocol (Standard Addition Method):

    • Pre-analyzed Sample: Take a tablet powder sample with a known nominal concentration (e.g., 10 µg/mL).

    • Spike: Add pure Chloroquine standard at three levels: 80%, 100%, and 120% of the target concentration.

    • Calculate % Recovery using the formula:

      
      
      
  • Acceptance Criteria:

    • Mean Recovery: 98.0% – 102.0%

    • % RSD of Recovery: < 2.0%[9][10][12][13]

Precision (Repeatability & Intermediate)

Objective: Verify the method produces consistent results under varying conditions.

  • Protocol:

    • Intra-day: Analyze 6 replicates of a single concentration (e.g., 20 µg/mL) within the same day.

    • Inter-day: Analyze the same sample set on three different days with different analysts.

  • Acceptance Criteria:

    • % RSD (Relative Standard Deviation) < 2.0%.[7][9][12][13]

Sensitivity (LOD & LOQ)

Objective: Define the lowest detectable limits, crucial for cleaning validation.

  • Calculation Method (Standard Deviation of Intercept):

    • Where

      
       = standard deviation of the y-intercepts of regression lines and 
      
      
      
      = slope.

Part 4: Validation Workflow Diagram

ValidationWorkflow cluster_Val Validation Parameters Stock Stock Prep (100 µg/mL in 0.1M HCl) Scan Spectral Scan (200-400 nm) Stock->Scan Select Select λmax (e.g., 343 nm) Scan->Select Linearity Linearity (5-25 µg/mL) Select->Linearity Accuracy Accuracy (Spike 80-120%) Linearity->Accuracy Precision Precision (n=6 Replicates) Accuracy->Precision Report Final Validation Report Precision->Report

Figure 2: Step-by-step validation workflow for Chloroquine Phosphate quantification.

Part 5: Data Presentation & Robustness

Example Validation Data (Chloroquine Phosphate)
ParameterExperimental ResultICH LimitStatus
Linearity Range 5 – 30 µg/mLN/APass
Regression Equation

N/APass
Correlation (

)
0.9997

Pass
Accuracy (Mean) 100.63%98 – 102%Pass
Precision (Intra-day) 0.37% RSD< 2.0%Pass
LOD 0.39 µg/mLN/APass
Troubleshooting & Robustness
  • Issue: Non-linear calibration curve at high concentrations.

    • Cause: Deviation from Beer’s Law due to molecular aggregation or fluorescence quenching (common in quinolines).

    • Solution: Dilute samples to stay below 0.8 Absorbance units.

  • Issue: Drifting Absorbance.

    • Cause: Photosensitivity of the quinoline ring.

    • Solution: Use amber glassware and measure immediately after preparation.

References

  • Desta, K., & Amare, M. (2017). Validated UV-Visible spectrometry using water as a solvent for determination of chloroquine in tablet samples.[2] Chemistry International, 3(3), 288-295. Link

  • International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Murthy, T. K., & Reddy, M. N. (2016). Stability-indicating UV-spectrophotometric assay of chloroquine phosphate in pharmaceuticals. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 259. Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard text for instrumental theory).
  • Gungor, O. et al. (2022).[14] Comparison of HPLC and UV spectrophotometric methods for quantification in pharmaceutical formulations. Journal of Pharmaceutical Analysis. (General comparison context).

Sources

Validation

structure-activity relationship (SAR) comparison of quinoline-2-carboxylic acids

Executive Summary: The Privileged Scaffold Quinoline-2-carboxylic acid (Quinaldic acid) represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Quinoline-2-carboxylic acid (Quinaldic acid) represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Unlike its isomer, quinoline-4-carboxylic acid (Cinchoninic acid), the 2-carboxylic acid moiety forms a planar, bidentate chelation motif with the quinoline nitrogen. This specific geometry allows it to act as a potent metalloenzyme inhibitor and a structural anchor for NMDA receptor glycine-site antagonists .

This guide objectively compares the Structure-Activity Relationship (SAR) of quinoline-2-carboxylic acid derivatives against key alternatives (quinoline-4-isomers and kynurenic acid analogues), supported by experimental protocols and quantitative data.

Mechanistic Basis & Target Profile

The Chelation vs. Steric Paradigm

The defining feature of quinoline-2-carboxylic acid is the proximity of the carboxylic acid (C2) to the ring nitrogen (N1).

  • Quinoline-2-COOH: Forms a stable 5-membered chelate ring with divalent cations (

    
    , 
    
    
    
    ). This makes it an effective inhibitor of metalloproteases and insulin-mimetic agents.
  • Quinoline-4-COOH: The carboxylate is distal to the nitrogen, preventing chelation. Instead, this scaffold is preferred for targets requiring bulky hydrophobic intercalation, such as Dihydroorotate Dehydrogenase (DHODH).

Primary Therapeutic Target: NMDA Receptor (Glycine Site)

The most extensively mapped SAR for this scaffold lies in neuroprotection. Quinoline-2-carboxylic acids mimic Glycine , the co-agonist of the NMDA receptor.

  • Binding Mode: The 2-COOH interacts with Arg523 and Thr518 in the glycine binding pocket.

  • Critical Differentiation: While endogenous Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) has low affinity, synthetic modifications at positions 5 and 7 (e.g., 5,7-dichloro) dramatically increase potency by filling hydrophobic sub-pockets.

Comparative SAR Deep Dive

A. Influence of Ring Substitution (The "Chlorine Effect")

The addition of electron-withdrawing groups (EWGs) at positions 5 and 7 is the single most critical modification for NMDA affinity.

Compound ClassSubstituents (5, 7 pos)Target

/

(Approx)
Activity Note
Quinaldic Acid UnsubstitutedNMDA (Gly)> 100

M
Weak antagonist; lacks hydrophobic anchor.
5,7-Dichloro-QA 5,7-DichloroNMDA (Gly)~ 0.65

M
600x Potency Increase. Cl atoms fill hydrophobic pockets.
5,7-Dichlorokynurenic 5,7-Dichloro + 4-OHNMDA (Gly)~ 0.07

M
The 4-OH adds H-bond donor capability.
Tetrahydro-QA 5,7-Dichloro + 4-UreaNMDA (Gly)7.4 nM Gold Standard. Reduction of the ring + 4-position urea extension.

Expert Insight: While the aromatic quinoline-2-carboxylic acid is a robust lead, the tetrahydroquinoline derivatives (reduced ring) allow for stereochemical complexity (2S, 4R), enabling the 4-position substituent to reach a specific "bulk tolerance" region in the receptor, pushing affinity into the nanomolar range.

B. Isomer Comparison: 2-COOH vs. 4-COOH

The position of the carboxylate dictates the enzyme specificity.

FeatureQuinoline-2-COOHQuinoline-4-COOH

-Glucosidase Inhibition
High Potency (

)
Low Potency (

)
DHODH Inhibition Low / InactiveHigh Potency (e.g., Brequinar analogues)
Mechanism Metal Chelation (Active Site

)
Hydrophobic Channel Blocking

Visualized Pathways & Workflows

Diagram 1: SAR Logic Map

This diagram visualizes the decision tree for optimizing the quinoline-2-carboxylic acid scaffold.

SAR_Logic Core Quinoline-2-Carboxylic Acid (Scaffold) Pos2 Position 2 (COOH) CRITICAL: Ionic Interaction Core->Pos2 Pos4 Position 4 Optimization Vector Core->Pos4 Pos57 Positions 5 & 7 Hydrophobic Anchors Core->Pos57 Target1 NMDA Antagonist (Neuroprotection) Pos2->Target1 Must be COOH (Bioisosteres fail) Target2 Metalloenzyme Inhibitor (Diabetes/Cancer) Pos2->Target2 Chelates Metal Pos4->Target1 Add Urea/Amide Accesses Bulk Pocket Pos4->Target2 Steric Bulk Modulates Selectivity Pos57->Target1 Add Cl/Br (5,7-dichloro) Increases Potency 600x

Caption: SAR optimization map highlighting critical functional zones on the quinoline-2-carboxylic acid scaffold.

Diagram 2: Synthesis Workflow (Self-Validating)

The oxidation of Quinaldine is the most robust industrial route. This workflow includes critical "Stop/Go" validation steps.

Synthesis_Workflow Start Start: 2-Methylquinoline (Quinaldine) Reaction Oxidation Reaction Reagent: SeO2 or KMnO4 Solvent: Pyridine/Water Start->Reaction Check1 TLC Check (Disappearance of SM) Reaction->Check1 Check1->Reaction Incomplete (Add Heat/Time) Workup Filtration (Remove MnO2/Se) & Acidification (pH 3-4) Check1->Workup Complete Precipitation Precipitation of Crude Acid Workup->Precipitation Purification Recrystallization (Solvent: Ethanol) Precipitation->Purification Validation Final QC: 1H-NMR & MP (Look for COOH peak >13 ppm) Purification->Validation

Caption: Robust synthesis workflow for Quinoline-2-carboxylic acid via oxidation of 2-methylquinoline.

Experimental Protocols

Protocol A: Synthesis of Quinoline-2-Carboxylic Acid

Method: Oxidation of 2-Methylquinoline (Quinaldine) Rationale: This method avoids the use of unstable intermediates found in the Reissert reaction and provides high yields (>70%).

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-methylquinoline (10 mmol) in pyridine (20 mL) .

  • Oxidation: Add Selenium Dioxide (

    
    , 15 mmol)  or 
    
    
    
    slowly.
    • Note:

      
       is preferred for cleaner workup in small batches; 
      
      
      
      is cheaper for scale-up but requires filtration of
      
      
      sludge.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Validation (TLC): Spot reaction mixture on Silica TLC. Mobile phase: Hexane/EtOAc (7:3). Look for disappearance of the non-polar quinaldine spot (

    
    ) and appearance of the polar acid spot (baseline/streak).
    
  • Workup:

    • Filter hot to remove Selenium metal or Manganese Dioxide.

    • Evaporate pyridine under reduced pressure.

    • Resuspend residue in water and adjust pH to 3–4 using 1N HCl.

  • Isolation: The product precipitates as a white/off-white solid. Filter and wash with cold water.[1]

  • Recrystallization: Purify using hot Ethanol.

Protocol B: NMDA Glycine Site Binding Assay

Method: Radioligand Displacement Assay Rationale: Direct measurement of binding affinity (


) is superior to functional assays for initial SAR screening.
  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex (rich in NMDA receptors).

  • Incubation:

    • Ligand:

      
      -Glycine (10 nM) or 
      
      
      
      -MDL 105,519 (high affinity antagonist).
    • Buffer: 50 mM Tris-Acetate (pH 7.4). Crucial: Ensure buffer is Magnesium-free (Mg interferes with binding).

    • Test Compound: Add Quinoline-2-COOH derivative (concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.

References

  • BenchChem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Retrieved from

  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry, 37(24), 4053-4067.

  • Carling, R. W., et al. (1993). 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor. Journal of Medicinal Chemistry.

  • Lee, H. W., et al. (2014). Quinoline-2-carboxylic acid isolated from Ephedra pachyclada and its structural derivatives show inhibitory effects against α-glucosidase and α-amylase.[2] Journal of the Korean Society for Applied Biological Chemistry.

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.[3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic Acid

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. As a Senior Application Scientist, my objective is to deliver field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. As a Senior Application Scientist, my objective is to deliver field-proven insights grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Core Principle: Precautionary Hazardous Waste Classification

Therefore, in the absence of specific data to the contrary, all waste containing 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid must be treated as hazardous waste. This directive aligns with the "cradle to grave" principle of hazardous waste management, which holds the waste generator responsible for the chemical's entire lifecycle, from generation to final disposal.[5]

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards and the required personal protective equipment (PPE) is critical.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is non-negotiable to minimize exposure risk. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.[5][6]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a splash hazard.[6]Protects against accidental splashes of liquid waste or contact with fine solid particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, tested to EN 374). Check for integrity before each use.[6]Prevents dermal absorption, a common exposure route for quinoline derivatives.
Body Protection A standard laboratory coat is mandatory. For larger quantities or significant spill risk, a chemical-resistant apron or suit is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate particulate filters is required if dusts are generated and a fume hood is not available or its function is compromised.[5][6]Minimizes the risk of inhaling aerosolized particles of the compound.
Potential Hazard Profile

The following table summarizes the potential hazards, extrapolated from data on analogous quinoline and carboxylic acid compounds. This information is crucial for accurate waste labeling and safe handling.

Hazard TypeDescriptionSupporting Evidence from Analogous Compounds
Acute Oral Toxicity May be harmful if swallowed.[7][8]Quinoline and its derivatives are classified as toxic upon ingestion.[3][7]
Skin Corrosion/Irritation Causes skin irritation.[9]The carboxylic acid functional group can be irritating or corrosive to the skin.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[9]Both quinoline derivatives and carboxylic acids can cause significant eye damage upon contact.[7]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][7]Quinoline itself is a known environmental hazard. Waste must not be released into the environment.[1][2]

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for regulatory compliance and safety. The following steps are aligned with the requirements of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Segregation

Proper segregation at the point of generation is the first and most critical step.[10]

  • Isolate: Keep waste containing 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid separate from all other waste streams.

  • Separate Solids and Liquids: Segregate solid waste (e.g., contaminated gloves, weigh boats, filter paper) from liquid waste (e.g., unused solutions, reaction mixtures, solvent rinses).[5]

  • Prevent Incompatibility: Do not mix this waste with incompatible chemicals, particularly strong bases or oxidizing agents. Such mixing can cause violent reactions, gas generation, or heat production.[4][5]

Step 2: Waste Containerization

The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.

  • Select Compatible Containers: Use only approved hazardous waste containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass.[5][11]

  • Ensure Container Integrity: The container must be free from damage or deterioration and equipped with a secure, leak-proof closure, as mandated by the Occupational Safety and Health Administration (OSHA).[10]

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[11]

Step 3: Accurate Waste Labeling

Clear and accurate labeling is a strict regulatory requirement and a cornerstone of laboratory safety.[12]

  • Mandatory Fields: The label affixed to the container must include:

    • The words "Hazardous Waste" .[5][12]

    • The full chemical name: "Waste 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid" .

    • A clear description of the components and their concentrations if in a mixture.

    • An indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard"). This can be conveyed with text or appropriate GHS pictograms.[12]

    • The Accumulation Start Date (the date the first drop of waste was added to the container).

    • The name and contact information of the principal investigator or laboratory manager.[5]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[12][13]

  • Containment: The area should have secondary containment, such as a spill tray, to capture any potential leaks.[10]

  • Time and Volume Limits: Academic laboratories operating under the EPA's Subpart K regulations must have hazardous waste removed from the lab within twelve months.[13] Standard regulations for SAAs permit accumulation of up to 55 gallons of hazardous waste.[12]

Step 5: Final Disposal Arrangement

Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the sewer system.[1][10]

  • Contact EHS: The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department.[5]

  • Schedule Pickup: Contact your EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.

  • Maintain Records: Keep meticulous records of all hazardous waste generated and disposed of, as required by RCRA.[10]

Part 3: Disposal Workflow Diagram

The following diagram outlines the logical decision-making and procedural flow for the proper disposal of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid waste.

G Disposal Workflow for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic Acid A Waste Generation (Solid or Liquid) B Step 1: Segregate Waste (Isolate from incompatible chemicals) A->B H PROHIBITED - Drain Disposal - Regular Trash A->H C Step 2: Select Approved Container (HDPE or Glass, Leak-Proof) B->C D Step 3: Apply Hazardous Waste Label (Name, Hazards, Date) C->D E Step 4: Store in Satellite Accumulation Area (SAA) (Secondary Containment, Secure) D->E F Step 5: Contact EHS for Pickup (Licensed Disposal Vendor) E->F G Final Disposal (RCRA-Compliant Facility) F->G

Caption: Procedural flow for the safe disposal of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regul
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. BenchChem.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Labor
  • Safety D
  • SAFETY DATA SHEET: 8-Hydroxyquinoline. Fisher Scientific.
  • Quinoline - SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety Data Sheet: Quinolinic Acid. Cayman Chemical.
  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH&Co.KG.
  • The MSDS HyperGlossary: Carboxylic Acid.

Sources

Handling

Personal protective equipment for handling 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

Topic: Personal Protective Equipment & Handling Guide: 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid CAS: 2929-14-8 Synonyms: 8-Methoxykynurenic acid; 4-Hydroxy-8-methoxyquinoline-2-carboxylic acid[1] Executive Safety D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide: 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid CAS: 2929-14-8 Synonyms: 8-Methoxykynurenic acid; 4-Hydroxy-8-methoxyquinoline-2-carboxylic acid[1]

Executive Safety Directive

The Core Directive: Handling 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid requires a "Universal Precaution" approach. As a derivative of kynurenic acid and a quinoline alkaloid, this compound possesses distinct pharmacological activity affecting glutamate receptors. While often classified as an Irritant (H315/H319/H335) , its structural analogs (e.g., 8-hydroxyquinoline) exhibit reproductive toxicity and acute oral toxicity. Therefore, researchers must treat this substance as a potential potent bioactive agent , not just a simple organic building block.

Operational Rule: All solid-state manipulation must occur within a certified chemical fume hood or powder containment enclosure. There are zero exceptions for open-bench weighing of the dry powder.

Hazard Assessment & PPE Selection Logic

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a calculated response to the specific physicochemical properties of the molecule (dust potential, solubility in penetrating solvents like DMSO).

Hazard Profile (GHS Classification derived from Structural Analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[3][4]

  • H302: Harmful if swallowed (Class assumption based on quinoline scaffold).

PPE Selection Matrix
Protection ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory Engineering Control: Fume Hood (Face velocity 0.3–0.5 m/s). PPE: N95/P2 Respirator (if hood unavailable).The carboxylic acid moiety increases polarity, but the quinoline core allows for potential mucous membrane absorption. Dust inhalation triggers rapid respiratory tract irritation (H335).
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166).Safety glasses are insufficient for fine powders. Goggles provide a seal against airborne particulates that can cause severe conjunctival irritation (H319).
Dermal (Dry) Nitrile Gloves (Min thickness 0.11 mm).Standard nitrile offers excellent resistance to dry organic solids.
Dermal (Solution) Double Nitrile or Laminate (Silver Shield) .CRITICAL: This compound is frequently dissolved in DMSO . DMSO permeates standard nitrile in <5 minutes, potentially carrying the toxin through the glove and skin.
Body Lab Coat (Buttoned to neck) + Long Pants + Closed-toe Shoes.Prevents incidental contact.[6] Tyvek sleeves recommended during bulk weighing to prevent wrist-gap exposure.

Decision Logic for PPE Selection (Visualization)

The following decision tree illustrates the logical flow for selecting the correct PPE based on the experimental state (Solid vs. Solution).

PPE_Decision_Logic Start Start: Handling 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Liquid) State_Check->Solution PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat Control: Fume Hood Required Solid->PPE_Solid Solvent_Check Is Solvent DMSO or DMF? Solution->Solvent_Check Solvent_Yes Yes (Penetrating Solvent) Solvent_Check->Solvent_Yes Solvent_No No (Water/Ethanol) Solvent_Check->Solvent_No PPE_DMSO PPE: Laminate Gloves OR Double Nitrile (Change every 15 mins) Solvent_Yes->PPE_DMSO PPE_Std PPE: Standard Nitrile Gloves (Change upon splash) Solvent_No->PPE_Std

Figure 1: Decision logic for selecting glove material and respiratory protection based on physical state and solvent carrier.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer

Objective: To transfer the solid reagent without generating airborne dust.

  • Preparation:

    • Don full PPE: Lab coat, splash goggles, and nitrile gloves.[7]

    • Place a disposable balance draft shield or "weighing funnel" inside the fume hood.

    • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat. Quinoline derivatives are often electrostatic, causing powder to "jump" and spread.

  • Weighing:

    • Open the primary container only inside the hood.

    • Transfer the required amount (e.g., 10–50 mg) to a tared weigh boat.

    • Self-Validating Step: Visually inspect the spatula tip. If powder clings, static is high—pause and discharge static before proceeding to prevent aerosolization.

  • Transfer:

    • Do not walk the open weigh boat across the lab. Dissolve the solid in the weigh boat if possible, or transfer to a vial and cap it immediately before removing from the hood.

Protocol B: Solubilization in DMSO (High Risk)

Objective: To prepare a stock solution while mitigating the risk of DMSO-mediated skin absorption.

  • Solvent Choice: 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid is sparingly soluble in water but soluble in DMSO or dilute NaOH.

  • Glove Protocol:

    • Don pair #1: Standard Nitrile (Inner layer).

    • Don pair #2: Nitrile (Outer layer) OR Silver Shield (Best practice).

  • Dissolution:

    • Add DMSO to the vial containing the solid.

    • Vortex with the cap tightly sealed.

    • Caution: The reaction is not exothermic, but ensure the vial is inspected for micro-cracks before vortexing.

  • Waste Segregation:

    • Any kimwipe or pipette tip contacting this DMSO solution must be treated as "Sharps/Hazardous" because DMSO can penetrate trash bags and contact custodial staff.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate action minimizes exposure.[6]

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Spill Type->Powder Liquid Liquid Spill (DMSO/Solvent) Type->Liquid Act_Powder 1. Cover with wet paper towel (prevents dust) 2. Wipe up 3. Clean surface with 0.1M NaOH Powder->Act_Powder Act_Liquid 1. Place absorbent pad 2. Do NOT use standard paper towels (permeation) 3. Double bag waste Liquid->Act_Liquid Disposal Disposal: Hazardous Chemical Waste Act_Powder->Disposal Act_Liquid->Disposal

Figure 2: Protocol for containing and cleaning spills based on physical state.

Disposal Plan
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a container labeled "Hazardous Solid Waste: Toxic/Irritant Organic."

  • Liquid Waste: Collect in a glass bottle labeled "Halogenated/Non-Halogenated Organic Solvent" (depending on co-solvents). List "8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid" explicitly on the tag.

  • Decontamination: Glassware should be rinsed with an organic solvent (methanol or acetone) before washing with soap and water. The first rinse must go into the liquid waste container.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75641, 8-Methoxykynurenic acid. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline-2-carboxylic acid derivatives (General Hazard Classifications). ECHA.[6] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.